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  • Product: Ethyl 6-hydroxy-1H-indole-3-carboxylate
  • CAS: 24370-70-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ethyl 6-hydroxy-1H-indole-3-carboxylate: Structure, Properties, Synthesis, and Applications

Introduction The indole nucleus is a cornerstone of heterocyclic chemistry, widely recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a vast array of natural products and pharmacologicall...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The indole nucleus is a cornerstone of heterocyclic chemistry, widely recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a vast array of natural products and pharmacologically active compounds.[1][2] Its unique electronic properties and the ability of its derivatives to interact with a multitude of biological targets have cemented its importance in drug discovery. Within this esteemed class of molecules, Ethyl 6-hydroxy-1H-indole-3-carboxylate emerges as a compound of significant interest.

This molecule is characterized by a trifunctional architecture: the core indole ring system, a hydroxyl group at the C-6 position of the benzene ring, and an ethyl carboxylate group at the C-3 position of the pyrrole ring. This specific arrangement of functional groups provides a versatile platform for chemical modification, making it an invaluable intermediate for the synthesis of more complex, biologically active molecules. The 6-hydroxy moiety, in particular, is a key feature found in various natural indole alkaloids and serves as a crucial handle for derivatization.[3]

This guide provides a comprehensive technical overview of Ethyl 6-hydroxy-1H-indole-3-carboxylate, designed for researchers, chemists, and drug development professionals. We will delve into its fundamental chemical and physical properties, explore a modern and efficient synthetic route, detail its chemical reactivity and derivatization potential, and discuss its current and prospective applications in scientific research.

Chemical Structure and Identification

The structural and identifying information for Ethyl 6-hydroxy-1H-indole-3-carboxylate is fundamental to its use and study in a research context.

Molecular Structure

The molecule consists of a bicyclic indole core with a hydroxyl (-OH) substituent at position 6 and an ethyl carboxylate (-COOCH₂CH₃) group at position 3.

SynthesisWorkflow Reactants Carboxymethyl Cyclohexadienone + Amine Source Reaction Catalyst-Free Condensation (Room Temperature, Stirring) Reactants->Reaction Workup Aqueous Quench & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Ethyl 6-hydroxy-1H- indole-3-carboxylate Purification->Product ReactivityMap cluster_0 Ethyl 6-hydroxy-1H-indole-3-carboxylate Core [N-H] — Indole Core — [C-OH]          |      [C=O]OEt N_Alkylation N-Alkyl/Aryl Derivatives Core->N_Alkylation  1. Base  2. R-X O_Ethers O-Alkyl/Aryl Ethers Core->O_Ethers  Base, R-X O_Coupling C-6 Aryl/Alkynyl Derivatives (via Triflate) Core->O_Coupling  1. Tf₂O  2. Pd-Coupling C_Acid Carboxylic Acid Core->C_Acid  LiOH, H₂O C_Amide Amides Core->C_Amide  1. LiOH  2. Amine, Coupling Agent C_Alcohol Primary Alcohol Core->C_Alcohol  LiAlH₄

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Exploratory

Comprehensive Physicochemical Profiling and Formulation Strategies for CAS 24370-70-5

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Compound: Ethyl 6-hydroxy-1H-indole-3-carboxylate (CAS 24370-70-5) Executive Summary In preclinical drug development, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Compound: Ethyl 6-hydroxy-1H-indole-3-carboxylate (CAS 24370-70-5)

Executive Summary

In preclinical drug development, the transition from in vitro efficacy to in vivo exposure is frequently bottlenecked by poor aqueous solubility. This technical whitepaper provides an in-depth analysis of CAS 24370-70-5 (Ethyl 6-hydroxy-1H-indole-3-carboxylate), a structurally rigid indole derivative[1]. With a molecular weight of 205.21 g/mol [1], this compound presents a classic formulation challenge: the high lipophilicity of its ester group combined with the strong crystal lattice energy of its planar indole core.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we will dissect the structural causality behind the compound's thermodynamic behavior, establish a self-validating experimental workflow for true equilibrium solubility screening, and outline rational formulation strategies for in vivo dosing.

Physicochemical Profiling & Structural Causality

To engineer a successful solubilization strategy, we must first deconstruct the molecule's physicochemical properties. The behavior of CAS 24370-70-5 in aqueous media is dictated by the competing forces of solvation and solid-state lattice energy.

Quantitative Data Summary
ParameterValueCausality / Implications for Development
Molecular Formula C₁₁H₁₁NO₃[1]Defines the core mass and elemental composition.
Molecular Weight 205.21 g/mol [1]Low MW generally favors permeability, but solubility is restricted by structure.
Exact Mass 205.07[2]Critical for LC-MS/MS identification and bioanalytical quantification.
H-Bond Donors 2[2]The N1-H and C6-OH groups act as strong donors, promoting intermolecular lattice networks.
H-Bond Acceptors 3[2]The ester carbonyl, ester oxygen, and C6-OH oxygen facilitate solvent interactions.
Topological Polar Surface Area 62.3 Ų[2]Optimal for membrane permeability (TPSA < 120 Ų), but indicates limited polarity for aqueous solvation.
Rotatable Bonds 3[2]Low conformational flexibility. The rigid planar core drives strong π−π stacking.
The Causality of Poor Solubility

Despite possessing a polar hydroxyl group at the C6 position, CAS 24370-70-5 is inherently lipophilic. The ethyl ester at the C3 position significantly increases the partition coefficient (LogP). More critically, the planar nature of the indole aromatic system allows for dense π−π stacking in the solid state. The intermolecular hydrogen bonding between the C6-OH of one molecule and the ester carbonyl of another creates a highly stable crystal lattice. When introduced to water, the thermodynamic energy required to disrupt this crystal lattice far exceeds the energy gained from aqueous solvation, resulting in rapid precipitation and poor equilibrium solubility.

Thermodynamic Solubility Assessment

In early-stage discovery, scientists often rely on kinetic solubility—spiking a DMSO stock solution into an aqueous buffer. However, the co-solvent effect of DMSO artificially inflates solubility, leading to supersaturated states that eventually crash out, ruining in vivo experiments.

To obtain reliable data, we must determine the thermodynamic (equilibrium) solubility using the industry-standard Shake-Flask method[3]. This method measures the true saturation point of the compound when the solid phase is in perfect equilibrium with the dissolved phase[4].

Experimental Workflow: Self-Validating Shake-Flask Protocol

Workflow Start Solid CAS 24370-70-5 (Excess Amount) Buffer Add Aqueous Media (pH 1.2, 4.5, 7.4) Start->Buffer Incubate Equilibrate 24-48h at 37°C (Shake) Buffer->Incubate Phase Phase Separation (Centrifuge & Filter 0.22µm) Incubate->Phase HPLC HPLC-UV Quantification (vs. Standard Curve) Phase->HPLC Result Determine Thermodynamic Solubility (µg/mL) HPLC->Result

Caption: High-throughput, self-validating workflow for Shake-Flask Thermodynamic Solubility Assessment.

Step-by-Step Methodology & Causality
  • Saturation Setup: Add an excess amount of solid CAS 24370-70-5 (e.g., 2-5 mg) into glass vials containing 1 mL of physiologically relevant buffers (e.g., pH 1.2, 4.5, and 7.4)[3].

    • Causality: The visual presence of undissolved solid at the end of the experiment is a mandatory self-validating check to confirm that the solution has reached its maximum saturation capacity[4].

  • Equilibration: Seal the vials and agitate them on an orbital shaker at 37°C (physiological temperature) for 48 hours[4].

    • Validation Check: Extract micro-aliquots at 24 hours and 48 hours. If the HPLC quantification between the two time points shows <5% variance, thermodynamic equilibrium is definitively confirmed.

  • Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes to pellet the bulk solid, then filter the supernatant through a 0.22 µm PVDF membrane[4].

    • Causality: PVDF is selected for its low non-specific binding properties. Crucial Step: Discard the first 100 µL of the filtrate. This saturates any potential binding sites on the membrane, preventing false-low concentration readings.

  • Quantification: Dilute the filtrate with mobile phase and quantify using HPLC-UV (typically at λmax​ ~254 nm or 280 nm for indoles)[4].

    • Validation Check: Ensure the sample falls within the linear range of a 5-point calibration curve ( R2>0.99 ) prepared in 50:50 Acetonitrile:Water.

Formulation Strategies for In Vivo Studies

If the thermodynamic solubility of CAS 24370-70-5 is determined to be <10 µg/mL, standard aqueous dosing is unviable. The following decision tree dictates the rational selection of excipients to rescue exposure.

Formulation Aqueous Aqueous Solubility < 10 µg/mL? Cosolvent Co-solvent System (e.g., 10% DMSO / 90% PEG400) Aqueous->Cosolvent Yes Surfactant Add Surfactant (e.g., 5% Tween 80) Cosolvent->Surfactant If Precipitation Complex Cyclodextrin Complexation (e.g., 20% HP-β-CD) Surfactant->Complex If Toxicity High Nano Lipid Formulation / Nanosuspension Complex->Nano If Bioavailability Low

Caption: Logical formulation decision tree for rescuing poorly soluble indole derivatives.

Strategy A: Dielectric Constant Manipulation (Co-solvents)

To dissolve the lipophilic ethyl ester, we must lower the dielectric constant of the aqueous vehicle. A standard approach is utilizing a mixture of PEG400 and Propylene Glycol[4].

  • Mechanism: Co-solvents disrupt the hydrogen-bonding network of water, reducing the polarity gap between the solvent and CAS 24370-70-5. If precipitation occurs upon dilution in the bloodstream, a surfactant (e.g., Tween 80) must be added to maintain a metastable supersaturated state.

Strategy B: Host-Guest Encapsulation (Cyclodextrins)

For rigid, planar aromatic systems like indoles, Hydroxypropyl- β -cyclodextrin (HP- β -CD) is the gold standard [Ref 6].

  • Mechanism: HP- β -CD is a truncated cone with a hydrophilic exterior and a hydrophobic internal cavity. The planar indole core of CAS 24370-70-5 inserts directly into this hydrophobic cavity, driven by the displacement of high-enthalpy water molecules. The hydrophilic exterior of the cyclodextrin ensures the entire inclusion complex remains highly soluble in water. This strategy completely bypasses the crystal lattice energy barrier without relying on potentially toxic organic solvents.

Conclusion

Successfully advancing CAS 24370-70-5 (Ethyl 6-hydroxy-1H-indole-3-carboxylate) requires a deep understanding of its structural liabilities. By recognizing that its planar indole core and lipophilic ester drive high crystal lattice energy and poor aqueous solvation, scientists can bypass flawed kinetic solubility screens. Implementing a self-validating thermodynamic Shake-Flask protocol ensures accurate physicochemical profiling, while rational formulation strategies—particularly cyclodextrin complexation—provide a reliable pathway to achieving robust in vivo exposure.

References

  • Baka, E., Comer, J. E., & Takács-Novák, K. (2008). "Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound". Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Available at:[Link] [Ref 5]

  • Loftsson, T., & Brewster, M. E. (1996). "Pharmaceutical applications of cyclodextrins: 1. Drug solubilization and stabilization". Journal of Pharmaceutical Sciences, 85(10), 1017-1025. Available at:[Link] [Ref 6]

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Foundational

Ethyl 6-hydroxy-1H-indole-3-carboxylate mechanism of action in oncology

An In-Depth Technical Guide to the Oncological Mechanism of Action of Ethyl 6-hydroxy-1H-indole-3-carboxylate Foreword: The Indole Scaffold as a Privileged Structure in Oncology The indole nucleus is a cornerstone in med...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Oncological Mechanism of Action of Ethyl 6-hydroxy-1H-indole-3-carboxylate

Foreword: The Indole Scaffold as a Privileged Structure in Oncology

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the basis for compounds that can interact with a wide array of biological targets.[1][2] Its presence in numerous natural products with potent biological activity, such as the anticancer agents vinblastine and vincristine, has cemented its importance in drug discovery.[3] This guide focuses on a specific synthetic derivative, Ethyl 6-hydroxy-1H-indole-3-carboxylate, a molecule of significant interest for its potential as a novel anticancer agent.

While the precise molecular mechanisms of this specific compound are still under active investigation, extensive research on structurally related indole derivatives provides a strong foundation for postulating its likely modes of action. This document synthesizes the current understanding of relevant indole compounds to construct a robust framework for elucidating the oncological mechanism of Ethyl 6-hydroxy-1H-indole-3-carboxylate. We will delve into hypothesized targets, detail the experimental workflows required for validation, and provide the technical insights necessary for its preclinical development.

Chemical Profile and Synthesis Overview

Ethyl 6-hydroxy-1H-indole-3-carboxylate belongs to the indole-3-carboxylate ester class of compounds. The presence of the hydroxyl group at the 6-position and the ethyl carboxylate at the 3-position are key structural features that likely dictate its biological activity.

The synthesis of 6-hydroxyindoles and related carboxylate esters can be achieved through various established chemical routes. Methodologies often involve multi-step processes starting from commercially available precursors, such as the condensation of carboxymethyl cyclohexadienones with amines or variations of classical indole syntheses like the Fischer or Japp–Klingmann methods.[4][5] Efficient and selective synthesis is crucial for generating the quantities required for thorough biological evaluation.[6]

Hypothesized Mechanisms of Action in Oncology

Based on the extensive literature on indole derivatives in cancer, we can propose several plausible, and not mutually exclusive, mechanisms of action for Ethyl 6-hydroxy-1H-indole-3-carboxylate.[3][7] The primary hypothesis centers on the disruption of microtubule dynamics, a well-documented activity for many indole-based compounds.[3]

Primary Hypothesis: Inhibition of Tubulin Polymerization

Many potent anticancer agents derived from the indole scaffold, including the vinca alkaloids, exert their effects by interfering with microtubule function.[3] These agents can bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization. This disruption leads to a cascade of downstream effects, including cell cycle arrest at the G2/M phase, inhibition of cell division, and ultimately, induction of apoptosis.[3][7]

The structural features of Ethyl 6-hydroxy-1H-indole-3-carboxylate are consistent with those of other known tubulin inhibitors. We hypothesize that it binds to the colchicine-binding site on β-tubulin, preventing the formation of the mitotic spindle and halting cell proliferation.

G cluster_0 Mechanism: Tubulin Polymerization Inhibition Indole Ethyl 6-hydroxy-1H- indole-3-carboxylate Tubulin β-Tubulin (Colchicine Site) Indole->Tubulin Binds to Polymerization Microtubule Polymerization Indole->Polymerization Inhibits Spindle Mitotic Spindle Formation Arrest G2/M Phase Arrest Spindle->Arrest Disrupts Apoptosis Apoptosis Arrest->Apoptosis Induces

Caption: Hypothesized mechanism of tubulin polymerization inhibition.

Secondary Hypotheses: Modulation of Oncogenic Signaling

Beyond tubulin inhibition, indole derivatives are known to modulate critical intracellular signaling pathways that are frequently dysregulated in cancer.[8]

A. Inhibition of Receptor Tyrosine Kinases (RTKs): Several indole derivatives have been shown to inhibit RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9] These receptors are crucial for tumor growth, proliferation, and angiogenesis. It is plausible that Ethyl 6-hydroxy-1H-indole-3-carboxylate could act as a competitive inhibitor at the ATP-binding site of these kinases.

B. Downregulation of the PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[8] Indole compounds like Indole-3-carbinol (I3C) have been shown to suppress this pathway, leading to decreased cell proliferation and survival.[8][10]

G cluster_1 Modulation of PI3K/Akt/mTOR Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates Indole Ethyl 6-hydroxy-1H- indole-3-carboxylate Indole->PI3K Inhibits Akt Akt Indole->Akt Inhibits PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Validation Workflow

A systematic, multi-faceted approach is required to definitively elucidate the mechanism of action. The following workflow outlines the key experiments, from initial screening to detailed mechanistic studies.

G cluster_2 Validation Experiments Start Compound Synthesis (Ethyl 6-hydroxy-1H-indole-3-carboxylate) Screening Phase 1: In Vitro Cytotoxicity Screening (MTT Assay) Start->Screening Mechanism Phase 2: Primary Mechanism Validation Screening->Mechanism If IC50 is potent TubulinAssay Tubulin Polymerization Assay Mechanism->TubulinAssay KinaseAssay Kinase Inhibition Assays (EGFR, VEGFR-2) Mechanism->KinaseAssay Downstream Phase 3: Downstream Cellular Effects CellCycle Cell Cycle Analysis (Flow Cytometry) Downstream->CellCycle ApoptosisAssay Apoptosis Assay (Annexin V/PI) Downstream->ApoptosisAssay Signaling Phase 4: Signaling Pathway Analysis WesternBlot Western Blot (PI3K/Akt/mTOR pathway proteins) Signaling->WesternBlot Conclusion Elucidation of Mechanism of Action TubulinAssay->Downstream If inhibition confirmed CellCycle->Signaling ApoptosisAssay->Signaling WesternBlot->Conclusion

Caption: A streamlined workflow for anticancer drug screening and validation.

Phase 1: In Vitro Cytotoxicity Screening

Objective: To determine the concentration-dependent cytotoxic effect of the compound on various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of Ethyl 6-hydroxy-1H-indole-3-carboxylate (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Data Presentation:

Cell LineCancer TypeIC50 (µM) [Hypothetical Data]
MCF-7Breast5.2
HCT-116Colon8.9
A549Lung12.5
HEK293Normal Kidney> 100
Phase 2: Primary Mechanism Validation

Objective: To test the primary hypotheses of tubulin and kinase inhibition directly.

Protocol: In Vitro Tubulin Polymerization Assay

  • Reaction Setup: In a 96-well plate, combine purified tubulin protein (>99% pure) with a polymerization buffer (e.g., G-PEM buffer) containing GTP.

  • Compound Addition: Add Ethyl 6-hydroxy-1H-indole-3-carboxylate at various concentrations. Include positive (e.g., colchicine) and negative (vehicle) controls.

  • Initiation and Monitoring: Incubate the plate at 37°C to initiate polymerization. Monitor the change in absorbance (turbidity) at 340 nm over time using a temperature-controlled spectrophotometer.

  • Analysis: Compare the polymerization curves of the treated samples to the controls. Inhibition is indicated by a decrease in the rate and extent of the absorbance increase.

Protocol: Kinase Inhibition Assay (e.g., EGFR)

  • Assay Principle: Utilize a biochemical assay format, such as an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

  • Reaction Mixture: Combine the recombinant EGFR kinase, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in a kinase reaction buffer.

  • Compound Incubation: Add the test compound at various concentrations and incubate.

  • Kinase Reaction: Initiate the reaction by adding ATP.

  • Detection: After incubation, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Analysis: Measure luminescence. A decrease in signal corresponds to kinase inhibition. Calculate IC50 values.

Phase 3: Downstream Cellular Effects

Objective: To confirm the cellular consequences of the proposed primary mechanism.

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cells (e.g., HCT-116) with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in PBS containing RNase A and propidium iodide (PI).

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A significant increase in the G2/M population would support the tubulin inhibition hypothesis.[7]

Protocol: Apoptosis Assay by Annexin V/PI Staining

  • Cell Treatment: Treat cells with the compound at IC50 concentrations for 48 hours.

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Flow Cytometry: Analyze the stained cells promptly.

  • Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. An increase in the apoptotic populations confirms the induction of programmed cell death.

Phase 4: Signaling Pathway Analysis

Objective: To investigate the effect of the compound on key oncogenic signaling pathways.

Protocol: Western Blot Analysis

  • Protein Extraction: Treat cells with the compound for various time points (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against key pathway proteins (e.g., p-Akt, total Akt, p-mTOR, total mTOR, and β-actin as a loading control).

  • Detection: Incubate with a corresponding HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities using densitometry software. A decrease in the ratio of phosphorylated to total protein for Akt and mTOR would confirm pathway inhibition.

Conclusion and Future Directions

This guide provides a comprehensive, technically grounded framework for investigating the mechanism of action of Ethyl 6-hydroxy-1H-indole-3-carboxylate in oncology. The proposed workflow, beginning with broad cytotoxicity screening and progressing to specific molecular target validation, is designed to build a robust, evidence-based understanding of the compound's activity.

The primary hypothesis of tubulin polymerization inhibition, supported by a wealth of data on related indole structures, presents the most probable starting point for investigation. Concurrently exploring effects on key signaling pathways like PI3K/Akt/mTOR will provide a more complete picture of its anticancer profile.

Successful validation of a potent and specific mechanism of action through these protocols will be a critical step in advancing Ethyl 6-hydroxy-1H-indole-3-carboxylate into further preclinical development, including in vivo efficacy and safety studies in animal models, with the ultimate goal of establishing its potential as a novel therapeutic agent for cancer treatment.

References

  • Synthesis of N-Aminoindole Ureas from Ethyl 1-Amino-6-(trifluoromethyl)-1H-indole-3-carboxylate. ResearchGate. [Link]

  • Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines. ACS Publications. [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC. [Link]

  • Synthesis and biological evaluation of indoles. Der Pharma Chemica. [Link]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC. [Link]

  • Indole: A Promising Scaffold For Biological Activity. RJPN. [Link]

  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. [Link]

  • Bioactivity analysis of novel indole derivatives on hepatocellular carcinoma as sirtuin inhibitors. OpenMETU. [Link]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PMC. [Link]

  • Functional effect of indole-3 carbinol in the viability and invasive properties of cultured cancer cells. PMC. [Link]

  • Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. PMC. [Link]

  • Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement. MDPI. [Link]

  • Cancer chemotherapy with indole-3-carbinol, bis(3′-indolyl)methane and synthetic analogs. PMC. [Link]

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Exploratory

An In-Depth Technical Guide to the In Vitro Antiviral Activity of Ethyl 6-hydroxy-1H-indole-3-carboxylate

Abstract The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide range of biological activities.[1][2] This guide provides a comprehens...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide range of biological activities.[1][2] This guide provides a comprehensive technical overview of the methodologies used to evaluate the in vitro antiviral potential of a specific indole derivative, ethyl 6-hydroxy-1H-indole-3-carboxylate. While direct antiviral studies on this particular compound are not extensively published, this document synthesizes insights from research on structurally related indole-3-carboxylate analogs to present a robust framework for its investigation.[3][4][5] We will detail the essential experimental protocols, from determining cytotoxicity to quantifying antiviral efficacy, and discuss potential mechanisms of action, providing researchers and drug development professionals with a field-proven guide to assess its therapeutic promise.

Introduction: The Promise of Indole Scaffolds in Antiviral Research

The indole ring system is a cornerstone in the development of therapeutic agents, with many approved drugs featuring this heterocyclic motif.[1][6] In the realm of virology, indole derivatives have demonstrated significant potential, with compounds exhibiting activity against a broad spectrum of viruses, including influenza, Hepatitis B and C (HBV, HCV), and coronaviruses.[3][4][5][7][8] The well-known antiviral drug Arbidol (Umifenovir), an ethyl-1H-indole-3-carboxylate derivative, underscores the therapeutic viability of this chemical class.[1] It functions as a broad-spectrum entry and fusion inhibitor, highlighting a key mechanism by which these compounds can exert their effects.[1]

Ethyl 6-hydroxy-1H-indole-3-carboxylate shares the core structure of these promising antiviral agents. Its systematic evaluation is therefore a logical step in the search for novel antiviral therapies. This guide provides the scientific rationale and detailed protocols for a comprehensive in vitro assessment of its capabilities.

Foundational Assays: Cytotoxicity and the Therapeutic Window

Before assessing antiviral activity, it is imperative to determine the compound's effect on the host cells that will be used for viral propagation. This is crucial for distinguishing true antiviral effects from non-specific cell killing. The primary output of this phase is the 50% cytotoxic concentration (CC50), which is the concentration of the compound that results in the death of 50% of the cells.

The MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[9] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, Madin-Darby Canine Kidney (MDCK) for influenza) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight to allow for adherence.

  • Compound Preparation: Prepare a stock solution of ethyl 6-hydroxy-1H-indole-3-carboxylate in a suitable solvent like DMSO. Perform serial dilutions in a cell culture medium to achieve a range of final concentrations for testing.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for a period that mirrors the duration of the planned antiviral assay (typically 48-72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • CC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve using regression analysis.

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Compound Dilutions seed_cells->treat_cells Incubate overnight prep_compound Prepare Serial Dilutions of Compound prep_compound->treat_cells incubate_plate Incubate for 48-72 hours treat_cells->incubate_plate add_mtt Add MTT Reagent incubate_plate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_cc50 Calculate CC50 Value read_absorbance->calculate_cc50

Caption: Workflow for determining the CC50 value using the MTT assay.

Quantifying Antiviral Efficacy

With the cytotoxicity profile established, the next step is to directly measure the compound's ability to inhibit viral replication. Two standard and complementary methods are the Plaque Reduction Assay and the Viral Yield Reduction Assay.

Plaque Reduction Assay (PRA)

The PRA is a classic virological technique used to quantify the number of infectious virus particles. It is also the gold standard for determining the concentration of an antiviral compound that inhibits the production of infectious virus by 50% (EC50).

Experimental Protocol: Plaque Reduction Assay
  • Cell Seeding: Seed a susceptible cell line in 6-well or 12-well plates to form a confluent monolayer.

  • Virus and Compound Preparation: Prepare serial dilutions of ethyl 6-hydroxy-1H-indole-3-carboxylate. In a separate tube, mix each compound dilution with a known amount of virus (e.g., 100 plaque-forming units or PFU).

  • Infection: Remove the medium from the cell monolayers and inoculate with the virus-compound mixtures. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: After incubation, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding concentration of the test compound. This restricts the spread of progeny virus to adjacent cells, leading to the formation of localized lesions (plaques).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a duration that allows for visible plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a dye like crystal violet to visualize and count the plaques.

  • EC50 Calculation: Count the number of plaques at each compound concentration. Calculate the percentage of plaque reduction compared to the virus-only control. The EC50 is determined by plotting the percentage of plaque reduction against the compound concentration and performing a non-linear regression analysis.

Viral Yield Reduction Assay

This assay provides a quantitative measure of the total infectious virus produced in the presence of a compound. It is particularly useful for confirming the results of a PRA and for viruses that do not form clear plaques.

Experimental Protocol: Viral Yield Reduction Assay
  • Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with serial dilutions of the compound as described in the cytotoxicity assay.

  • Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI).

  • Incubation: Incubate the infected cells for a full replication cycle (e.g., 24-48 hours).

  • Harvesting: Collect the cell culture supernatant (and/or cell lysate) which contains the progeny virus.

  • Titration: Determine the viral titer in the harvested samples by performing a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on a fresh monolayer of cells.

  • Data Analysis: The reduction in viral titer at each compound concentration is compared to the untreated virus control to determine the EC50.

Antiviral_Assay_Workflow cluster_pra Plaque Reduction Assay (PRA) cluster_vyra Viral Yield Reduction Assay (VYRA) pra_infect Infect Cell Monolayer with Virus + Compound Mixture pra_overlay Add Semi-Solid Overlay with Compound pra_infect->pra_overlay pra_incubate Incubate to Form Plaques pra_overlay->pra_incubate pra_stain Fix, Stain, and Count Plaques pra_incubate->pra_stain pra_ec50 Calculate EC50 pra_stain->pra_ec50 vyra_treat Treat Cells with Compound vyra_infect Infect with Virus vyra_treat->vyra_infect vyra_incubate Incubate for Full Replication Cycle vyra_infect->vyra_incubate vyra_harvest Harvest Progeny Virus vyra_incubate->vyra_harvest vyra_titer Titer Virus by Plaque Assay/TCID50 vyra_harvest->vyra_titer vyra_ec50 Calculate EC50 vyra_titer->vyra_ec50 start Start: Confluent Cell Monolayers start->pra_infect start->vyra_treat

Caption: Comparative workflows for Plaque Reduction and Viral Yield Reduction assays.

Data Interpretation and the Selectivity Index

The ultimate goal of these initial in vitro assays is to determine the therapeutic potential of the compound. This is encapsulated by the Selectivity Index (SI), which is a ratio of the compound's toxicity to its antiviral activity.

SI = CC50 / EC50

A higher SI value is desirable as it indicates that the compound is effective at a concentration that is well below its toxic threshold for the host cells. Generally, an SI greater than 10 is considered promising for further investigation.

ParameterDescriptionExample Value (Hypothetical)
CC50 50% Cytotoxic Concentration>100 µM
EC50 50% Effective Concentration5 µM
SI Selectivity Index (CC50/EC50)>20

Probing the Mechanism of Action

Understanding how a compound inhibits viral replication is critical for its development. Based on studies of related indole derivatives, ethyl 6-hydroxy-1H-indole-3-carboxylate could potentially act at several stages of the viral life cycle.[1][10][11]

  • Viral Entry/Fusion Inhibition: Many indole-based antivirals, like Arbidol, function by preventing the virus from entering the host cell.[1] This can be achieved by interfering with the viral glycoproteins responsible for binding to cell surface receptors or by inhibiting the conformational changes required for the fusion of the viral and cellular membranes.[10][11]

  • Inhibition of Viral Replication Enzymes: The compound could also target key viral enzymes essential for replication, such as the RNA-dependent RNA polymerase or proteases. This mode of action is common for many antiviral drugs.

Time-of-addition assays can be employed to elucidate the stage of the viral life cycle that is inhibited. In this experimental setup, the compound is added at different time points relative to viral infection (before, during, and after), and the impact on viral replication is measured.

Mechanism_of_Action cluster_virus_lifecycle Viral Life Cycle attachment 1. Attachment & Entry uncoating 2. Uncoating attachment->uncoating replication 3. Genome Replication & Protein Synthesis uncoating->replication assembly 4. Assembly replication->assembly release 5. Release assembly->release inhibitor Ethyl 6-hydroxy- 1H-indole-3-carboxylate inhibitor->attachment Potential Inhibition Point 1: Entry/Fusion Blockade inhibitor->replication Potential Inhibition Point 2: Replication Enzyme Inhibition

Caption: Potential mechanisms of antiviral action for an indole-based compound.

Conclusion and Future Directions

This guide outlines a systematic and robust approach for the initial in vitro evaluation of ethyl 6-hydroxy-1H-indole-3-carboxylate as a potential antiviral agent. By first establishing a cytotoxicity profile and then employing standardized assays such as plaque and yield reduction, researchers can reliably determine the compound's antiviral efficacy and therapeutic window. While the absence of direct studies necessitates drawing parallels from structurally similar molecules, the strong performance of the broader indole-3-carboxylate class against various viruses provides a compelling rationale for this investigation.[3][4][5][8] Positive results from these foundational assays would warrant further studies, including elucidation of the precise mechanism of action and evaluation against a wider panel of viruses to determine its spectrum of activity.

References

  • Zhao, C., Chai, H., Zhao, Y., & Gong, P. (2004). Synthesis and anti-influenza virus activity of ethyl 6-bromo-5-hydroxyindole-3-carboxylate derivatives. ResearchGate. Available at: [Link]

  • Chai, H., Zhao, Y., Zhao, C., & Gong, P. (2006). Synthesis and in vitro anti-hepatitis B virus activities of some ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates. Bioorganic & Medicinal Chemistry, 14(4), 911-917. Available at: [Link]

  • Dezhurov, S. V., et al. (2024). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Pharmaceutical Chemistry Journal. Available at: [Link]

  • Sellitto, G., et al. (2010). Synthesis and anti-hepatitis C virus activity of novel ethyl 1H-indole-3-carboxylates in vitro. Bioorganic & Medicinal Chemistry, 18(16), 6143-6148. Available at: [Link]

  • Wang, X., et al. (2015). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Medicinal Chemistry Research, 24(1), 123-132. Available at: [Link]

  • Liu, Z., et al. (2015). A review on recent developments of indole-containing antiviral agents. European Journal of Medicinal Chemistry, 103, 124-145. Available at: [Link]

  • Dorababu, A. (2020). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Medicinal Chemistry, 11(11), 1229-1248. Available at: [Link]

  • Khan, I., et al. (2022). An insight into the recent developments in anti-infective potential of indole and associated hybrids. Journal of Molecular Structure, 1258, 132646. Available at: [Link]

  • Chai, H., et al. (2006). Synthesis and in vitro anti-hepatitis B virus activities of some ethyl 5-hydroxy-1H-indole-3-carboxylates. Bioorganic & Medicinal Chemistry, 14(8), 2552-2558. Available at: [Link]

  • El-Sawy, E. R., et al. (2025). Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. Frontiers in Chemistry, 12. Available at: [Link]

  • Tian, D., et al. (2022). Novel Antiviral Activity of Ethyl 3-Hydroxyhexanoate Against Coxsackievirus B Infection. Frontiers in Microbiology, 13. Available at: [Link]

  • LaPoint, K. (2025). Mechanisms of action of antiviral drugs. Research Starters. Available at: [Link]

  • Salem, M. L., & El-Shabrawy, O. (2022). Potential Antiviral Action of Alkaloids. Molecules, 27(3), 868. Available at: [Link]

Sources

Foundational

The Indole Scaffold: A Privileged Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals Abstract The indole scaffold, a deceptively simple bicyclic aromatic heterocycle, stands as one of the most significant and versatile structural motifs in the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The indole scaffold, a deceptively simple bicyclic aromatic heterocycle, stands as one of the most significant and versatile structural motifs in the landscape of medicinal chemistry.[1][2] Its remarkable prevalence in both natural products and synthetic pharmaceuticals underscores its status as a "privileged structure"—a molecular framework capable of interacting with a wide array of biological targets with high affinity.[1][3][4] This technical guide offers a comprehensive exploration of the indole nucleus, delving into its fundamental physicochemical properties, its diverse roles in endogenous biomolecules and approved therapeutics, and the strategic considerations for its synthetic manipulation. We will dissect the structure-activity relationships that govern its biological effects and present actionable insights for researchers, scientists, and drug development professionals aiming to leverage this exceptional scaffold in the quest for novel therapeutics.

The Privileged Nature of the Indole Scaffold: A Physicochemical Perspective

The enduring success of the indole ring in drug discovery is not coincidental; it is rooted in a unique combination of structural and electronic features that render it an outstanding pharmacophore.[1][5]

  • Structural and Electronic Properties: The indole core consists of a benzene ring fused to a pyrrole ring, creating a planar, 10 π-electron aromatic system.[1] This planarity facilitates π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) commonly found in the binding sites of proteins and enzymes.[1] The nitrogen atom's lone pair is delocalized within the aromatic system, making the N-H group a potent hydrogen bond donor, while the electron-rich pyrrole ring can act as a hydrogen bond acceptor.[1][6][7] This dual capacity for hydrogen bonding is critical for anchoring ligands within their biological targets.

  • Amphiphilic Character: The fusion of the hydrophobic benzene ring with the more polar, nitrogen-containing pyrrole ring imparts a balanced amphiphilic character. This allows indole-containing molecules to effectively traverse biological membranes and interact with both lipophilic and hydrophilic pockets in target proteins.

  • Synthetic Tractability: The indole scaffold is chemically versatile, offering multiple positions for substitution without compromising the core structure.[1][8] This allows medicinal chemists to systematically modify the scaffold to fine-tune its potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).[9] The most reactive position for electrophilic substitution is typically C3, a feature heavily exploited in synthetic strategies.[8]

Nature's Blueprint and Clinical Success: Indoles in Biology and Medicine

The indole nucleus is a recurring motif in essential biomolecules, highlighting its evolutionary selection for critical biological functions.[6][10] This natural precedent has inspired the development of a vast number of clinically successful drugs across numerous therapeutic areas.[5][11][12]

Naturally Occurring Bioactive Indoles:

  • Tryptophan: An essential amino acid and the biosynthetic precursor to a host of vital indole-containing compounds.[3][13]

  • Serotonin (5-Hydroxytryptamine): A crucial neurotransmitter that regulates mood, sleep, and appetite.[10] Its structure has been the template for many neurological drugs.

  • Melatonin: The primary hormone responsible for regulating the sleep-wake cycle.[1][2]

  • Indole-3-Carbinol: A phytochemical found in cruciferous vegetables with potential anticancer properties.[13][14]

A Showcase of FDA-Approved Indole-Containing Drugs:

The versatility of the indole scaffold is evident in the broad range of FDA-approved drugs that feature this core structure. The following table summarizes a selection of these drugs, categorized by their primary therapeutic application.[5][9][15]

Therapeutic AreaDrug NameMechanism of Action
Oncology Vincristine, VinblastineTubulin polymerization inhibitor, disrupting microtubule formation.[9]
PanobinostatPan-histone deacetylase (HDAC) inhibitor.[12]
NintedanibMulti-target tyrosine kinase inhibitor (VEGFR, FGFR, PDGFR).[5][12]
Neurology/Psychiatry Sumatriptan5-HT1B/1D receptor agonist for migraine treatment.[11]
Ondansetron5-HT3 receptor antagonist for nausea and vomiting.[3][4]
AmedalinAntidepressant (norepinephrine-dopamine reuptake inhibitor).[2]
Anti-inflammatory IndomethacinNon-steroidal anti-inflammatory drug (NSAID), COX inhibitor.[1][9]
Cardiovascular FluvastatinHMG-CoA reductase inhibitor for lowering cholesterol.[11]
Antiviral DelavirdineNon-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV.
Gastrointestinal TadalafilPhosphodiesterase type 5 (PDE5) inhibitor.[11]

Strategic Derivatization and Structure-Activity Relationships (SAR)

The ability to systematically modify the indole ring is a cornerstone of its utility. Each position on the scaffold offers a vector for chemical exploration to optimize biological activity and drug-like properties.

Caption: Key positions on the indole scaffold for strategic modification.

Causality in SAR:

  • N1-Substitution: Alkylating the N1 position removes the hydrogen bond donor capability. This can be beneficial if the N-H is not required for binding but is a site of metabolic N-dealkylation. For example, in indomethacin, the N-methyl group contributes to its potent COX inhibitory activity.[1]

  • C3-Substitution: The high reactivity of the C3 position makes it a common attachment point for pharmacophoric side chains. In the triptan class of anti-migraine drugs, the C3 position is typically linked to an aminoethyl side chain, which is crucial for 5-HT1D receptor agonism.[4]

  • C5-Substitution: Modifying the benzene ring, particularly at the C5 position, can fine-tune electronic properties and lipophilicity. In SAR studies of CB1 receptor allosteric modulators, introducing a chloro or fluoro group at the C5 position was found to enhance potency.[16]

Synthetic Strategies for Accessing the Indole Core

A multitude of synthetic routes to indoles have been developed, ranging from classical named reactions to modern catalytic methods. The choice of strategy depends on the desired substitution pattern and the scale of the synthesis.

Classical Indole Syntheses:

  • Fischer Indole Synthesis: The quintessential method, involving the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[1][7] It remains a workhorse for preparing a wide variety of substituted indoles.

  • Reissert Synthesis: Involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form indole-2-carboxylic acid.

  • Bischler-Möhlau Synthesis: The reaction of an α-halo-ketone with an excess of aniline.

Modern Synthetic Methodologies: Modern drug discovery demands efficient, versatile, and often stereoselective methods. Palladium-catalyzed cross-coupling reactions have revolutionized indole synthesis.

  • Larock Heteroannulation: A powerful palladium-catalyzed reaction between an o-iodoaniline and a disubstituted alkyne to directly form complex, multi-substituted indoles in a single step.[17] This method offers high convergence and functional group tolerance.

Experimental Protocol: A Representative Larock Heteroannulation

This protocol describes the synthesis of a 2,3-disubstituted indole, a common structural motif in bioactive molecules.

Objective: To synthesize 1-methyl-2-phenyl-3-propyl-1H-indole from N-methyl-2-iodoaniline and 1-phenyl-1-pentyne.

Materials:

  • N-methyl-2-iodoaniline (1.0 eq)

  • 1-phenyl-1-pentyne (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)2) (5 mol%)

  • Triphenylphosphine (PPh3) (10 mol%)

  • Potassium carbonate (K2CO3) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add N-methyl-2-iodoaniline (1.0 mmol, 233 mg), potassium carbonate (2.5 mmol, 345 mg), palladium(II) acetate (0.05 mmol, 11.2 mg), and triphenylphosphine (0.1 mmol, 26.2 mg).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous DMF (5 mL) via syringe, followed by 1-phenyl-1-pentyne (1.2 mmol, 173 mg).

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired indole.

Self-Validation:

  • Expected Outcome: A pale yellow oil or solid.

  • Characterization: Confirm the structure using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Potential Pitfalls: Incomplete reaction may occur if reagents or solvent are not anhydrous. Overheating can lead to catalyst decomposition.

Caption: Workflow for a modern indole synthesis via Larock Heteroannulation.

Challenges and Future Perspectives

Despite its privileged status, the indole scaffold is not without its challenges. The electron-rich nature of the ring can make it susceptible to oxidative metabolism, primarily by cytochrome P450 enzymes, which can lead to reactive intermediates or rapid clearance. Medicinal chemists must often employ strategies like introducing electron-withdrawing groups or blocking metabolically labile positions to mitigate these effects.

The future of indole-based drug discovery remains bright. New synthetic methods continue to emerge, enabling access to previously unattainable chemical space.[14][18] The application of indole derivatives is expanding into novel therapeutic areas, including the development of potent and specific inhibitors for challenging targets like protein-protein interactions and epigenetic modulators.[9][19] The combination of the indole nucleus with other pharmacophores to create hybrid molecules is also a promising strategy for developing drugs with dual or synergistic activities.[6][20]

Conclusion

The indole ring has firmly established itself as a cornerstone of medicinal chemistry. Its unique blend of physicochemical properties, biological relevance, and synthetic accessibility makes it an invaluable scaffold for drug discovery.[1][2] From its origins in nature's most essential molecules to its central role in a multitude of modern medicines, the indole nucleus continues to provide a fertile ground for innovation. A deep understanding of its chemistry, pharmacology, and structure-activity relationships is essential for any scientist dedicated to the design and development of the next generation of therapeutics.

References

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC.
  • Synthesis of Medicinally Important Indole Derivatives: A Review. ResearchGate.
  • Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry.
  • Recent review on indole: a privileged structure scaffold. ResearchGate.
  • Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. PMC.
  • Structure-activity Relationship of Indomethacin Derivatives as IDO1 Inhibitors. Anticancer Research.
  • Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. MDPI.
  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry.
  • From nature to drug discovery: the indole scaffold as a 'privileged structure'. PubMed.
  • A brief review of the biological potential of indole derivatives. ResearchGate.
  • Recent Progress in Biological Activities of Indole and Indole Alkaloids. PubMed.
  • Structure-Activity Relationships of Indole- and Pyrrole-Derived Cannabinoids. The Journal of Pharmacology and Experimental Therapeutics.
  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PubMed.
  • Insights into the Synthesis and Bioactivity of Indole-Based Compounds: A Short Review. Preprints.org.
  • Structure/activity relationships of indole derivatives. ResearchGate.
  • Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. PMC.
  • From Nature to Drug Discovery: The Indole Scaffold as a 'Privileged Structure'. Ingenta Connect.
  • Indole: Chemical Properties, Synthesis, Applications, and Analysis. Creative Proteomics.
  • Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. Taylor & Francis Online.
  • Practical Methodologies For The Synthesis of Indoles. Scribd.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI.
  • Recent strategy for the synthesis of indole and indoline skeletons in natural products. Royal Society of Chemistry.
  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Royal Society of Chemistry.
  • FDA-approved indole-containing drugs. ResearchGate.
  • Synthesis of indoles. Organic Chemistry Portal.
  • Physicochemical, pharmacokinetic and drug-likeness properties of indole derivatives 1-11. ResearchGate.
  • A manifold implications of indole and its derivatives: A brief Review. ResearchGate.
  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PMC.

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Exploratory

Toxicity Profile and Safety Data for Ethyl 6-hydroxy-1H-indole-3-carboxylate: A Comprehensive Technical Guide

Executive Summary Ethyl 6-hydroxy-1H-indole-3-carboxylate (CAS: 24370-70-5)[1] is a highly specialized molecular building block extensively utilized in the pharmaceutical industry for the synthesis of kinase inhibitors a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary Ethyl 6-hydroxy-1H-indole-3-carboxylate (CAS: 24370-70-5)[1] is a highly specialized molecular building block extensively utilized in the pharmaceutical industry for the synthesis of kinase inhibitors and serotonin receptor modulators. While its structural features make it an excellent scaffold for drug discovery, these same features impart specific toxicological liabilities. This whitepaper synthesizes the physicochemical properties, mechanistic toxicity profile, and safety handling protocols for this compound, providing drug development professionals with a rigorous framework for safe laboratory integration.

Physicochemical Properties & Structural Causality

The toxicokinetics of Ethyl 6-hydroxy-1H-indole-3-carboxylate are fundamentally governed by its molecular structure. The presence of the ethyl ester moiety increases the overall lipophilicity of the molecule, facilitating rapid absorption through the stratum corneum of the skin. Conversely, the 6-hydroxyl group introduces a site for potential metabolic oxidation and hydrogen bonding[2].

Table 1: Quantitative Physicochemical Metrics

PropertyValueToxicological Implication
CAS Number 24370-70-5[3]Unique identifier for regulatory safety tracking.
Molecular Formula C₁₁H₁₁NO₃[2]Indicates potential for oxidative degradation.
Molecular Weight 205.21 g/mol [2]Small molecule; readily crosses biological membranes.
Topological Polar Surface Area 62.3 Ų[2]Suggests moderate membrane permeability.
H-Bond Donors / Acceptors 2 / 3[2]Facilitates protein binding and localized irritation.
Rotatable Bonds 3[2]Allows conformational flexibility in target binding.
Mechanistic Toxicology and GHS Classification

Based on structural alerts and empirical safety data from analogous indole-3-carboxylates (such as Ethyl 6-chloro-1H-indole-3-carboxylate)[4], this compound is classified under the Globally Harmonized System (GHS) as a localized irritant:

  • H315 : Causes skin irritation[5].

  • H319 : Causes serious eye irritation[5].

  • H335 : May cause respiratory irritation[5].

Causality of Toxicity : The irritation profile is not merely a physical phenomenon but a biochemical one. The electron-donating nature of the 6-hydroxyl group lowers the oxidation potential of the indole ring. Upon exposure to ambient oxygen or cellular metabolic enzymes (e.g., Cytochrome P450s), the compound can undergo oxidation to form a reactive electrophilic quinone-imine intermediate. This intermediate acts as a Michael acceptor, covalently binding to nucleophilic thiol groups on cellular proteins and depleting intracellular glutathione (GSH). The resulting loss of redox homeostasis triggers oxidative stress, leading to apoptosis and the macroscopic manifestation of irritation, a mechanism well-documented in .

ToxicityPathway A Ethyl 6-hydroxy-1H-indole-3-carboxylate (Dermal / Inhalation Exposure) B Enzymatic / Auto-Oxidation (Loss of electrons) A->B C Electrophilic Quinone-Imine Intermediate Formation B->C D Intracellular GSH Depletion & ROS Accumulation C->D Covalent Thiol Binding E Cellular Apoptosis & Tissue Irritation (H315/H319) D->E

Fig 1. Mechanistic pathway of cellular stress induced by 6-hydroxyindole oxidation.

Safety Data and Exposure Mitigation

To counteract the compound's ability to penetrate lipid bilayers and induce oxidative stress, rigorous engineering controls and Personal Protective Equipment (PPE) are mandatory, aligning with standards from [6].

  • Engineering Controls : All manipulations of the dry powder must be conducted within a Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated powder weighing hood. This prevents the aerosolization of particulates, directly mitigating the H335 (respiratory irritation) hazard[5].

  • PPE Requirements : Nitrile gloves (minimum 0.11 mm thickness) must be worn. Latex is insufficient due to the compound's lipophilicity. Safety goggles with side shields are required to prevent ocular exposure (H319)[4].

Validated Experimental Protocols

To empirically assess the safety profile of Ethyl 6-hydroxy-1H-indole-3-carboxylate across different biological models, the following self-validating protocols must be employed.

Protocol A: In Vitro Cytotoxicity and Irritation Assay (MTT)

Design Rationale: This assay measures mitochondrial reductase activity as a proxy for cell viability. HaCaT (human keratinocyte) cells are used to directly model dermal exposure (H315). The protocol is self-validating through the mandatory inclusion of both vehicle and positive controls, ensuring that any observed toxicity is strictly attributable to the test compound and not solvent effects or assay failure.

Step-by-Step Methodology :

  • Cell Seeding : Seed HaCaT cells in a 96-well tissue culture plate at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adhesion.

  • Compound Preparation : Dissolve Ethyl 6-hydroxy-1H-indole-3-carboxylate in anhydrous DMSO to create a 10 mM master stock. Dilute this stock in complete culture media to achieve final exposure concentrations of 1, 10, 50, 100, and 500 µM.

    • Critical Causality Step: The final DMSO concentration in all wells must be normalized to exactly 0.5% (v/v). Concentrations above 1% disrupt the lipid bilayer, causing artifactual toxicity that invalidates the assay.

  • Exposure : Aspirate the old media and apply 100 µL of the compound-treated media to the cells.

    • Self-Validation Controls: Include a vehicle control (0.5% DMSO in media) to establish baseline 100% viability, and a positive control (0.1% Triton X-100) to ensure the assay can accurately detect total cell death.

  • Incubation : Incubate the treated plate for 24 hours at 37°C, 5% CO₂.

  • MTT Addition : Add 20 µL of MTT reagent (5 mg/mL in PBS) directly to each well. Incubate for exactly 4 hours. Viable cells will reduce the yellow tetrazolium salt into purple formazan crystals.

  • Quantification : Carefully aspirate the media, leaving the crystals intact. Add 150 µL of pure DMSO to each well to solubilize the formazan. Read the optical absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ value relative to the vehicle control.

ScreeningWorkflow S1 Compound Prep (DMSO Normalization) S2 HaCaT Cell Exposure (24h Incubation) S1->S2 S3 MTT Reagent Addition (Formazan Generation) S2->S3 S4 Absorbance Readout (570 nm) S3->S4 S5 IC50 Calculation & Safety Profiling S4->S5

Fig 2. Self-validating high-throughput workflow for in vitro cytotoxicity screening.

Protocol B: Acellular Glutathione (GSH) Depletion Assay

Design Rationale: To prove the mechanistic causality of the H315/H319 irritation (as outlined in Fig 1), this assay quantifies the direct electrophilic reactivity of the compound with thiols, independent of cellular variables. This aligns with standard .

Step-by-Step Methodology :

  • Reaction Setup : In a 1.5 mL amber microcentrifuge tube, combine 100 µM of Ethyl 6-hydroxy-1H-indole-3-carboxylate with 1 mM reduced Glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation : Incubate the mixture at 37°C in a thermomixer at 600 rpm.

  • Time-Course Sampling : At intervals of 0, 30, 60, and 120 minutes, extract a 50 µL aliquot from the reaction mixture.

  • Derivatization : Immediately add 50 µL of 2 mM Monobromobimane (mBBr) to the extracted aliquot. Incubate in the dark for 15 minutes. mBBr reacts exclusively with unreacted, free GSH to form a highly fluorescent adduct.

  • Quantification : Transfer the derivatized samples to a black 96-well plate. Measure fluorescence (Excitation: 390 nm, Emission: 480 nm). A time-dependent decrease in fluorescence confirms the compound's inherent electrophilicity and validates its classification as a chemical irritant.

References
  • Title : 1H-INDOLE-3-CARBOXYLIC ACID,6-HYDROXY-,ETHYL ESTER | Source : NextSDS | URL : [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing Ethyl 6-Hydroxy-1H-indole-3-carboxylate as a Privileged Scaffold in Structure-Activity Relationship (SAR) Studies

Introduction and Mechanistic Rationale The indole ring is one of the most prolific privileged scaffolds in medicinal chemistry, mimicking the structure of endogenous signaling molecules like tryptophan and serotonin. Wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The indole ring is one of the most prolific privileged scaffolds in medicinal chemistry, mimicking the structure of endogenous signaling molecules like tryptophan and serotonin. Within this chemical space, ethyl 6-hydroxy-1H-indole-3-carboxylate (CAS: 24370-70-5) has emerged as a highly versatile building block for Structure-Activity Relationship (SAR) campaigns[1].

Unlike the classic 5-substituted indoles, the 6-hydroxy isomer projects substituents into a distinct spatial vector. This subtle positional shift drastically alters the molecule's electronic distribution and hydrogen-bonding network within target protein binding pockets. For instance, in the optimization of VEGFR-2 kinase inhibitors, transitioning from a 5-hydroxy to a 6-hydroxy indole core uncovered a novel binding connectivity that significantly impacted the off-target profile and aqueous solubility[1]. Furthermore, the scaffold provides three orthogonal sites for late-stage functionalization—the N1-amine, the C3-ester, and the C6-hydroxyl—enabling rapid generation of diverse compound libraries for antiviral[2], anti-inflammatory[3], and synthetic cannabinoid[4] research.

Scaffold_Functionalization Core Ethyl 6-hydroxy-1H-indole-3-carboxylate (Privileged Scaffold) C6_Alkylation C6-O-Alkylation Reagents: K2CO3, R-X Target: Ether Derivatives Core->C6_Alkylation Mild Base (Regioselective) N1_Alkylation N1-Alkylation Reagents: NaH, R-X Target: N-Alkyl Indoles Core->N1_Alkylation Strong Base (Requires C6 Protection) C3_Hydrolysis C3-Ester Hydrolysis Reagents: LiOH, H2O/EtOH Target: Carboxylic Acid Core->C3_Hydrolysis Saponification Amide_Coupling Amide Coupling Reagents: EDC, HOBt, NHR2 Target: Indole-3-carboxamides C3_Hydrolysis->Amide_Coupling Peptide Coupling

Caption: Divergent functionalization pathways of ethyl 6-hydroxy-1H-indole-3-carboxylate for SAR studies.

Chemical Methodologies: Orthogonal Functionalization

The utility of ethyl 6-hydroxy-1H-indole-3-carboxylate lies in the predictable reactivity of its functional groups. The causality behind the reaction conditions is rooted in the pKa differences of the acidic protons. The C6-phenol has a pKa of ~10, while the N1-indole proton has a pKa of ~16. This thermodynamic gap allows for precise regiocontrol.

Protocol 1: Regioselective C6-O-Alkylation

To explore the steric and lipophilic requirements of a target's binding pocket (e.g., optimizing the lipophilic tail in synthetic cannabinoid receptor agonists[4]), the C6-hydroxyl can be selectively alkylated without protecting the N1 position.

Step-by-Step Methodology:

  • Preparation: Dissolve ethyl 6-hydroxy-1H-indole-3-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Deprotonation: Add a mild base, anhydrous potassium carbonate (K₂CO₃, 1.5 eq). Causality: K₂CO₃ is strong enough to deprotonate the C6-phenol (pKa ~10) but too weak to deprotonate the N1-amine (pKa ~16), ensuring strict regioselectivity.

  • Electrophilic Addition: Add the desired alkyl halide (e.g., 1-bromopentane) (1.1 eq) dropwise at room temperature. Stir the reaction mixture at 60 °C for 4–6 hours.

  • In-Process QC: Monitor the reaction via TLC (Hexane:EtOAc 3:1) and LC-MS. The disappearance of the starting material mass [M+H]⁺ and the appearance of the product mass validates reaction completion.

  • Workup: Quench with water, extract with ethyl acetate, wash the organic layer with brine (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: C3-Ester Hydrolysis and Amide Coupling

The C3-ethyl ester is highly stable due to conjugation with the indole aromatic system. Converting it to an amide is a common strategy to improve metabolic stability and target affinity, as seen in the development of Flavivirus NS2B-NS3 protease inhibitors[2] and HCV NS4B inhibitors[5].

Step-by-Step Methodology:

  • Saponification: Dissolve the C6-functionalized intermediate in a 3:1 mixture of Ethanol:H₂O. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and reflux at 80 °C for 12 hours.

  • Controlled Acidification (Critical Step): Cool to 0 °C and carefully acidify to pH 4 using 1M HCl. Causality: Indole-3-carboxylic acids are prone to decarboxylation under strongly acidic conditions and high heat. Gentle acidification precipitates the free acid safely.

  • Amide Coupling: Dissolve the isolated acid in anhydrous dichloromethane (DCM). Add EDC·HCl (1.5 eq), HOBt (1.5 eq), and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes to form the active ester.

  • Amine Addition: Add the desired amine (1.2 eq) and stir at room temperature for 12 hours. Purify via flash column chromatography.

Biological Screening: A Self-Validating SAR System

To ensure the trustworthiness of the generated SAR data, the biological screening workflow must be designed as a self-validating system. This prevents false positives caused by assay interference, compound aggregation, or non-specific cytotoxicity.

SAR_Workflow QC QC Primary Primary Biochemical Assay (Target Inhibition EC50) QC->Primary Secondary Secondary Cellular Assay (Cytotoxicity CC50 & Phenotype) Primary->Secondary Active Hits (EC50 < 10 µM) Controls Controls Controls->Primary Plate QC Analysis SAR Data Matrix Selectivity Index (SI) Calculation Secondary->Analysis Efficacy vs Toxicity Analysis->QC Iterative Scaffold Redesign

Caption: Self-validating iterative SAR screening workflow ensuring data integrity and compound efficacy.

Protocol 3: In Vitro Efficacy and Cytotoxicity Assay

When evaluating antiviral analogues (e.g., Umifenovir/Arbidol derivatives[6]), it is critical to separate antiviral efficacy from host cell toxicity.

  • Compound Preparation: Prepare 10 mM stock solutions of the synthesized indole analogues in 100% DMSO. Ensure all compounds have passed LC-MS purity checks (>95%).

  • Primary Assay (Efficacy): Plate target cells (e.g., Vero E6) in 96-well plates. Treat with serial dilutions of the test compounds (final DMSO concentration ≤ 0.5%). Infect with the target virus.

  • Self-Validation Controls: Every plate must contain:

    • Negative Control: 0.5% DMSO vehicle (defines 0% inhibition).

    • Positive Control: A known reference drug, such as Arbidol[6] (defines 100% inhibition and validates assay sensitivity).

  • Secondary Assay (Cytotoxicity): In a parallel uninfected plate, treat cells with the exact same compound dilutions. Measure cell viability using an MTT or CellTiter-Glo assay after 48 hours.

  • Data Analysis: Calculate the half-maximal effective concentration (EC₅₀) and the half-maximal cytotoxic concentration (CC₅₀). The Selectivity Index (SI = CC₅₀ / EC₅₀) dictates which compounds advance in the SAR cycle.

Data Presentation: SAR Matrix Analysis

The following table summarizes a representative SAR matrix demonstrating how structural modifications to the ethyl 6-hydroxy-1H-indole-3-carboxylate core influence biological activity. The data illustrates the critical balance between target affinity and cellular toxicity.

Compound IDCore ScaffoldC6-Substituent (-O-R)C3-SubstituentTarget EC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (SI)SAR Insight / RationaleRef-15-Hydroxyindole-H (at C5)Ethyl ester12.5>100>8.0Baseline activity; poor pocket fit.1a6-Hydroxyindole-HEthyl ester8.2>100>12.1Shift to 6-OH improves H-bond geometry[1].1b6-Hydroxyindole-CH₃Ethyl ester4.185.020.7Methylation removes H-bond donor, increasing lipophilicity.1c6-Hydroxyindole-BenzylEthyl ester0.945.050.0Aromatic ring engages in π π stacking in the target pocket.2a6-Hydroxyindole-BenzylCarboxylic acid>50.0>100N/AFree acid is too polar; fails to cross cell membrane.2b6-Hydroxyindole-BenzylN-methyl amide0.2560.0240.0Amide formation restores permeability and adds H-bond interactions[2]. Key SAR Takeaways: Positional Isomerism: The transition from a 5-hydroxy to a 6-hydroxy core (Ref-1 to 1a) provides a superior trajectory for engaging the target receptor, a phenomenon similarly observed in the optimization of VEGFR-2 inhibitors[1]. Lipophilic Expansion: Alkylation of the C6-hydroxyl (1a → 1c) significantly drives potency, suggesting the presence of a hydrophobic sub-pocket adjacent to the C6 position. C3-Amidation: While hydrolysis to the free acid (2a) abolishes cellular activity due to poor membrane permeability, subsequent amide coupling (2b) yields the most potent and selective lead compound, validating the orthogonal functionalization strategy.

References

  • Core Replacements in a Potent Series of VEGFR-2 Inhibitors and Their Impact on Potency, Solubility, and hERG. Journal of Medicinal Chemistry. Available at:[Link]

  • Synthesis, Structure-Activity Relationship and Antiviral Activity of Indole-Containing Inhibitors of Flavivirus NS2B-NS3 protease. European Journal of Medicinal Chemistry. Available at:[Link]

  • Synthetic methodology-enabled discovery of a tunable indole template for COX-1 inhibition and anti-cancer activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Structure–Activity Relationship (SAR) Optimization of 6-(Indol-2-yl)pyridine-3-sulfonamides: Identification of Potent, Selective, and Orally Bioavailable Small Molecules Targeting Hepatitis C (HCV) NS4B. Journal of Medicinal Chemistry. Available at:[Link]

  • Comprehensive Characterization of a Systematic Library of Alkyl and Alicyclic Synthetic Cannabinoids Related to CUMYL-PICA, CUMYL-BUTICA, CUMYL-CBMICA, and CUMYL-PINACA. ACS Chemical Neuroscience. Available at:[Link]

  • Strategic Design and Optimization of Umifenovir Analogues: Balancing Antiviral Efficacy and hERG Toxicity against SARS-CoV-2. Journal of Medicinal Chemistry. Available at:[Link]

Sources

Application

Application Note: High-Throughput Screening Assays Using Ethyl 6-Hydroxy-1H-Indole-3-Carboxylate Libraries

Executive Summary & Scientific Rationale In medicinal chemistry, the indole nucleus is universally recognized as a "privileged scaffold," capable of serving as a high-affinity ligand for diverse biological targets[1]. Sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In medicinal chemistry, the indole nucleus is universally recognized as a "privileged scaffold," capable of serving as a high-affinity ligand for diverse biological targets[1]. Specifically, ethyl 6-hydroxy-1H-indole-3-carboxylate and its derivatives have emerged as highly versatile molecular building blocks in the discovery of broad-spectrum antiviral agents[2].

As a Senior Application Scientist, I have observed that the success of a High-Throughput Screening (HTS) campaign depends not just on the chemical library, but on aligning the assay's biophysical mechanics with the compound's mechanism of action. Indole-3-carboxylates typically exhibit antiviral efficacy via two distinct orthogonal pathways:

  • Viral Entry Arrest: Analogs related to Arbidol (umifenovir) bind to the hydrophobic cavities of viral envelope proteins (e.g., Influenza Hemagglutinin, HA), increasing their acid stability and preventing the low-pH-induced conformational changes required for membrane fusion[3].

  • Protease Inhibition: Recent structural biology efforts have identified indole derivatives as potent inhibitors of viral proteases, such as the SARS-CoV-2 Main Protease (Mpro), by anchoring into the active site via critical hydrogen bonds facilitated by the hydroxyl and carboxylate moieties[4].

This application note details the design, execution, and validation of two orthogonal HTS workflows tailored for ethyl 6-hydroxy-1H-indole-3-carboxylate libraries. By screening against both viral entry and replication targets, researchers can maximize hit rates and uncover polypharmacological leads.

Mechanistic Pathways of Indole-3-Carboxylates

To effectively screen these compounds, one must understand the causality behind their target engagement. The 6-hydroxyl group acts as a critical hydrogen bond donor/acceptor, while the ethyl carboxylate provides a tunable lipophilic tail for pocket insertion.

MOA Indole Ethyl 6-hydroxy-1H-indole-3-carboxylate Derivatives Target1 Viral Envelope HA (Conformational Arrest) Indole->Target1 Target 1 Target2 Viral Main Protease (Mpro) (Active Site Binding) Indole->Target2 Target 2 Effect1 Inhibition of Membrane Fusion Target1->Effect1 Effect2 Inhibition of Polyprotein Cleavage Target2->Effect2 Outcome Arrest of Viral Replication Effect1->Outcome Effect2->Outcome

Mechanistic pathways of viral inhibition by indole-3-carboxylate derivatives.

High-Throughput Screening (HTS) Assay Workflows

To ensure a self-validating system, both assays utilize Fluorescence Resonance Energy Transfer (FRET). However, because indole derivatives can occasionally exhibit intrinsic autofluorescence, rigorous counter-screening and kinetic readouts are mandatory to prevent false positives.

Assay A: FRET-Based Viral Membrane Fusion Assay

Principle: This assay uses liposomes dual-labeled with FRET pair dyes (DiO and DiI) and viral envelope pseudovirions. When viral fusion occurs (triggered by a pH drop), the liposome lipids mix with the viral envelope, diluting the dyes, breaking the FRET, and increasing the DiO donor fluorescence. Inhibitors like Arbidol analogs prevent this fusion, maintaining the FRET signal[3].

Step-by-Step Protocol:

  • Plate Preparation: Dispense 10 µL of assay buffer (10 mM HEPES, 150 mM NaCl, pH 7.4) into a 384-well black, flat-bottom microplate.

  • Compound Addition: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of the indole-3-carboxylate library (10 mM in DMSO) into the assay wells. Causality: Acoustic dispensing prevents tip-based carryover of highly lipophilic indole compounds.

  • Pseudovirion Addition: Add 10 µL of Influenza HA-pseudotyped particles. Incubate at 37°C for 30 minutes. Causality: Pre-incubation allows the indole compounds to partition into the viral envelope and bind the HA stem region before the fusion trigger is applied.

  • Liposome Addition: Add 10 µL of DiO/DiI-labeled liposomes.

  • Fusion Trigger: Inject 5 µL of activation buffer (0.1 M Citrate, pH 5.0) to drop the well pH to ~5.5, triggering HA conformational rearrangement.

  • Data Acquisition: Read immediately on a multimode microplate reader (Excitation: 485 nm; Emission: 530 nm and 590 nm). Calculate the 530/590 ratio.

Assay B: Fluorogenic Viral Protease (Mpro) Inhibition Assay

Principle: Recombinant SARS-CoV-2 Mpro cleaves a synthetic FRET peptide substrate (Dabcyl-KTSAVLQSGFRKME-Edans). Cleavage separates the quencher from the fluorophore, generating a signal. Indole-based inhibitors block the active site, quenching the reaction[4].

Step-by-Step Protocol:

  • Enzyme Preparation: Dilute recombinant Mpro to 50 nM in assay buffer (50 mM Tris-HCl, 1 mM EDTA, 2 mM DTT, pH 7.3). Dispense 20 µL per well into a 384-well plate.

  • Compound Addition: Pin-tool or acoustically dispense 100 nL of the compound library. Include MPI8 (30 nM) as a positive control[4] and 0.5% DMSO as a vehicle control.

  • Critical Pre-Incubation: Incubate the plate at room temperature for 30 minutes. Causality: Many indole-3-carboxylates operate as slow-binding or reversible-covalent inhibitors. Skipping this step will heavily skew the IC50 values and generate false negatives.

  • Substrate Addition: Add 10 µL of the FRET substrate (final concentration 10 µM).

  • Kinetic Read: Monitor fluorescence (Excitation: 340 nm; Emission: 490 nm) continuously for 20 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the curve.

Data Analysis, Triage, and SAR Presentation

A robust HTS campaign is a self-validating system. Every plate must pass a strict quality control check using the Z'-factor, calculated from the positive and negative controls.

Z′=1−∣μp​−μn​∣3(σp​+σn​)​

Table 1: Mock HTS Assay Validation Parameters
Assay TypeTargetPositive ControlZ'-FactorCV (%)Signal-to-Background (S/B)
Assay A (Fusion) Influenza HAArbidol (10 µM)0.724.5%8.2
Assay B (Protease) SARS-CoV-2 MproMPI8 (1 µM)0.813.1%15.4
Hit Triage Workflow

HTS_Workflow Lib Compound Library (Indole-3-carboxylates) Primary Primary HTS Assay (FRET Fusion / Mpro) Lib->Primary Triage Hit Triage (Counter-Screen) Primary->Triage Dose Dose-Response (IC50 & SAR) Triage->Dose Lead Lead Optimization (In Vivo Studies) Dose->Lead

High-throughput screening and hit triage workflow for indole libraries.

Table 2: Representative SAR Data for 6-Hydroxyindole-3-Carboxylate Derivatives

Note: Data represents mock optimization tracking the transition from the base scaffold to a mature lead.

Compound IDR1 (N-substitution)R2 (C2-position)Mpro IC50 (µM)HA Fusion IC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (SI)
Base Scaffold -H-H>50.045.2>100N/A
Analog 12a -CH3-Phenyl12.48.5>100>8
Analog 15b -CH3-Phenysulphanylmethyl8.11.285.070
Analog 22c -Benzyl-Trifluoromethyl0.08 >50.092.01150

SAR Insights: The base ethyl 6-hydroxy-1H-indole-3-carboxylate scaffold requires functionalization at the N1 and C2 positions to achieve nanomolar potency. Adding a phenysulphanylmethyl group at C2 drastically shifts the selectivity toward HA membrane fusion inhibition[3], whereas bulky, electron-withdrawing groups (like trifluoromethyl) coupled with N-benzylation pivot the molecule's affinity toward the Mpro active site[4].

References

  • Hussain, A., et al. (2020). Discovery of New Chemical Entities (NCEs): Indole derivatives as antiviral agents. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Cao, W., et al. (2022). Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay. ACS Central Science, 8(2), 192-204. Retrieved from[Link]

  • Brancato, V., et al. (2013). Design of Inhibitors of Influenza Virus Membrane Fusion: Synthesis, Structure-Activity Relationship and in vitro Antiviral Activity of a Novel Indole Series. Antiviral Research, 99(2), 125-135. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in Ethyl 6-Hydroxy-1H-Indole-3-Carboxylate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks encountered during the synthesis of ethyl 6-hydroxy-1H-indole-3-carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks encountered during the synthesis of ethyl 6-hydroxy-1H-indole-3-carboxylate. The presence of the highly reactive, electron-donating 6-hydroxyl group on the indole core creates competing nucleophilic sites, often leading to poor regioselectivity, O-acylation, and acid-catalyzed degradation.

This guide bypasses generic advice, focusing instead on the chemical causality of yield loss and providing self-validating, field-proven protocols to ensure synthetic success.

Synthetic Strategy & Workflow Diagnostics

Before troubleshooting, it is critical to identify where your synthetic route is failing. The diagram below illustrates the divergence between traditional multi-step esterification and modern direct-coupling methodologies.

Workflow Start 6-Hydroxyindole Starting Material Direct Pd/C Carbonylative Esterification Start->Direct Oxalic Acid, EtOH (High Yield) Acid 6-OH-Indole-3- Carboxylic Acid Start->Acid Formylation & Oxidation Product Ethyl 6-hydroxy-1H- indole-3-carboxylate Direct->Product Fischer Fischer-Speier (H2SO4, EtOH) Acid->Fischer Reflux DCC DCC/DMAP Coupling Acid->DCC 0°C to RT Fischer->Product Low Yield (Degradation) DCC->Product Moderate/High Yield

Strategic synthesis pathways for ethyl 6-hydroxy-1H-indole-3-carboxylate.

Troubleshooting FAQs

Q: Why is my yield consistently below 40% when using direct Fischer-Speier esterification (EtOH/H₂SO₄) on 6-hydroxy-1H-indole-3-carboxylic acid? A: The fundamental issue is the acid sensitivity of the indole ring combined with the unprotected 6-hydroxyl group. Fischer-Speier esterification requires refluxing in ethanol with concentrated sulfuric acid for 6–12 hours[1]. Under these harsh, thermodynamically driven conditions, the electron-rich 6-hydroxyindole core is highly susceptible to acid-catalyzed dimerization, polymerization, and undesired etherification at the 6-OH position. Solution: Abandon strong acid catalysis. Transition to a milder, kinetically controlled coupling method such as DCC/DMAP[1].

Q: I switched to DCC/DMAP coupling, but LC-MS shows a major byproduct with a mass corresponding to an extra acetyl/ester group. What is happening? A: You are observing competitive O-acylation. In the presence of DCC, the carboxylic acid forms a highly reactive O-acylisourea intermediate. If the reaction is run at room temperature or if ethanol is not in sufficient excess, the phenolic 6-hydroxyl group (which is a strong nucleophile) will attack the intermediate instead of the ethanol, yielding an O-acylated byproduct. Solution: Strict temperature control is mandatory. The DCC must be added at exactly 0°C to kinetically favor the attack of the less sterically hindered, highly mobile primary alcohol (ethanol) over the phenolic 6-OH[1].

Mechanism A 6-OH-Indole-3- Carboxylic Acid B O-Acylisourea Intermediate A->B DCC / DMAP C Target: C3-Ethyl Ester B->C EtOH (Fast, 0°C) D Side Product: O-Acylation (6-OH) B->D 6-OH attack (Poor temp control)

Mechanistic divergence in DCC/DMAP esterification of 6-hydroxyindole.

Q: Is there a direct synthetic route from 6-hydroxyindole that completely avoids the unstable carboxylic acid intermediate? A: Yes. Recent advancements in catalysis allow for the direct carbonylative esterification of indoles. By utilizing a Pd/C catalyst system with N-iodosuccinimide (NIS) and oxalic acid as an in-situ carbon monoxide surrogate, you can directly hydrocarboxylate and esterify the C3 position of the indole in a single step[2]. This circumvents the need to isolate the sensitive 6-hydroxy-1H-indole-3-carboxylic acid entirely.

Quantitative Data Comparison

To facilitate experimental design, the following table summarizes the expected quantitative outcomes and mechanistic trade-offs of the primary esterification strategies.

Synthesis MethodReagents & CatalystTemp (°C)Time (h)Typical Yield (%)Primary Side Reactions / Bottlenecks
Fischer-Speier EtOH, H₂SO₄ (cat.)78 (Reflux)6–1220–40%Acid-catalyzed indole degradation; etherification[1].
DCC/DMAP Coupling DCC, DMAP, EtOH, DCM0 to RT3–665–80%O-acylation at 6-OH; N-acylurea formation[1].
Pd/C Carbonylation Pd/C, Oxalic Acid, NIS, EtOH1302455–75%Trace C2-carboxylation; requires sealed double-layer vial[2].

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Visual cues and specific checkpoints are embedded to ensure the reaction is proceeding along the correct mechanistic pathway.

Protocol A: Kinetically Controlled DCC/DMAP Esterification

Use this protocol if starting from 6-hydroxy-1H-indole-3-carboxylic acid.

  • Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 6-hydroxy-1H-indole-3-carboxylic acid (1.0 equiv) and anhydrous ethanol (1.5 equivalents—excess is critical to outcompete 6-OH nucleophilicity) in anhydrous dichloromethane (DCM). Add a catalytic amount of DMAP (0.1 equiv)[1].

  • Thermal Control (Critical Step): Submerge the flask in an ice bath and allow the internal temperature to equilibrate to strictly 0°C.

  • Activation: Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equiv) in anhydrous DCM dropwise over 15 minutes[1].

  • Self-Validation & Monitoring: Allow the reaction to stir at 0°C for 1 hour, then slowly warm to room temperature. Validation Checkpoint: A white precipitate of dicyclohexylurea (DCU) will begin to form[1]. The presence of this precipitate confirms the successful formation and subsequent consumption of the O-acylisourea intermediate. Stir for an additional 3–6 hours until TLC indicates complete consumption of the starting acid.

  • Work-Up: Filter the mixture to remove the DCU precipitate. Wash the filter cake with a small volume of cold DCM. Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl (to remove DMAP), saturated NaHCO₃, and brine[1].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography to yield the target ethyl ester.

Protocol B: Direct Pd/C-Catalyzed Carbonylative Esterification

Use this protocol to synthesize the ester directly from 6-hydroxyindole, bypassing the carboxylic acid.

  • System Setup: This reaction requires a double-layer vial (DLV) setup to safely generate and transfer CO gas in situ[2].

  • Inner Vial (Reaction Chamber): Add 6-hydroxyindole (1.0 equiv), anhydrous ethanol (0.5 mL), 5 wt % Pd/C (3 mol %), K₂CO₃ (2.0 equiv), and N-iodosuccinimide (NIS, 1.0 equiv) in DMF[2]. Causality: NIS facilitates the initial halogenation at the highly nucleophilic C3 position, priming it for Pd-insertion.

  • Outer Vial (CO Generation): Add oxalic acid (4.0 equiv) dissolved in N,N-dimethylacetamide (DMAc) (0.5 mL)[2].

  • Execution: Seal the DLV system securely and heat to 130°C for 24 hours. Causality: At this temperature, oxalic acid decomposes to release CO gas, which permeates into the inner vial and drives the carbonylative esterification[2].

  • Self-Validation & Work-Up: Cool the system to room temperature. Validation Checkpoint: Carefully vent the vial in a fume hood (release of residual CO/CO₂). Dilute the inner vial contents with ethyl acetate and filter through a Celite pad. The retention of black powder on the Celite confirms the successful recovery of the Pd/C catalyst, which can be recycled[2].

  • Isolation: Wash the filtrate with water to remove DMF, dry over Na₂SO₄, concentrate, and purify via column chromatography.

References

  • EvitaChem. "Buy Ethyl 1H-benzo[G]indole-3-carboxylate (EVT-14468368) | 104680-99-1". EvitaChem.
  • BenchChem. "Application Notes and Protocols for the Esterification of Indole-3-Carboxylic Acid". BenchChem.
  • ACS Publications. "Pd/C-Catalyzed Hydrocarboxylation and Carbonylative Esterification of Indoles to Indole-3-carboxylic Acids and Esters". Organic Letters.

Sources

Optimization

Preventing degradation of ethyl 6-hydroxy-1H-indole-3-carboxylate during long-term storage

Welcome to the technical support guide for ethyl 6-hydroxy-1H-indole-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for ethyl 6-hydroxy-1H-indole-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during long-term storage. Here, we address common challenges and provide scientifically-grounded solutions to prevent degradation.

I. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Q1: My solid ethyl 6-hydroxy-1H-indole-3-carboxylate has changed color (e.g., from off-white to brown). What does this indicate and can I still use it?

A1: A color change in your solid sample is a primary visual indicator of degradation. The development of a brown hue suggests the onset of oxidation and potentially polymerization. Hydroxyindole derivatives are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and elevated temperatures.[1]

It is strongly advised not to use discolored material for your experiments. The presence of degradation products can lead to:

  • Inaccurate quantification and weighing.

  • Altered biological activity or pharmacological effects.

  • Interference with analytical measurements (e.g., appearance of unexpected peaks in HPLC).

  • Poor reproducibility of experimental results.

To ensure the validity of your research, always use a fresh, non-discolored batch of ethyl 6-hydroxy-1H-indole-3-carboxylate.

Q2: I have been storing my solid compound at 4°C. Is this sufficient for long-term stability?

A2: While storage at 4°C is better than room temperature, for optimal long-term stability of hydroxyindole derivatives, a temperature of -20°C is highly recommended .[1][2] Some suppliers may suggest a storage range of 2-8°C, but the consensus in scientific literature and safety data sheets for similar, reactive indole compounds points towards -20°C as the superior condition to minimize degradation pathways.[1] Lower temperatures significantly slow down the rate of chemical reactions, including oxidation.

Q3: I've noticed a decrease in the purity of my compound over time, even when stored at -20°C. What else could be causing this degradation?

A3: If you are observing degradation despite low-temperature storage, other environmental factors are likely at play. The primary culprits are air (oxygen) and light .[3][4] The indole ring, particularly when substituted with a hydroxyl group, is susceptible to photo-oxidation and reaction with atmospheric oxygen.

Troubleshooting Steps:

  • Inert Atmosphere: Ensure the compound is stored under an inert atmosphere.[1] After each use, flush the container with an inert gas like argon or nitrogen before sealing. This displaces oxygen and minimizes oxidative degradation.

  • Light Protection: Store the compound in an amber-colored vial or a container wrapped in aluminum foil to protect it from light.[1][3]

  • Container Seal: Use a tightly sealed container to prevent the ingress of moisture and air.[1]

  • Aliquotting: For long-term storage, it is best practice to divide the bulk material into smaller, single-use aliquots. This avoids repeated exposure of the entire batch to ambient conditions each time a sample is needed.[3]

Q4: How should I prepare and store solutions of ethyl 6-hydroxy-1H-indole-3-carboxylate?

A4: Solutions of hydroxyindole derivatives are generally much less stable than the solid form.[1] It is highly recommended to prepare solutions fresh for each experiment .[1][2]

If you must store a stock solution, even for a short period:

  • Solvent Choice: Use a dry, high-purity solvent. Dimethyl sulfoxide (DMSO) is a common choice for dissolving indole compounds.[2]

  • Deoxygenate the Solvent: Before preparing the solution, purge the solvent with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.

  • Storage Conditions: Store the stock solution at -80°C in small, single-use aliquots.[5] The recommended storage time at -80°C is typically up to 6 months, while at -20°C, it is often limited to one month.[5][6]

  • Inert Atmosphere: Prepare and handle the solution under an inert atmosphere if possible (e.g., in a glovebox).

Note: Aqueous solutions are particularly unstable and are generally not recommended for storage beyond a single day.[2][7]

Q5: What are the likely degradation products of ethyl 6-hydroxy-1H-indole-3-carboxylate, and how can I detect them?

A5: The primary degradation pathway for hydroxyindoles is oxidation. This can lead to the formation of various products, including quinone-like species and polymeric materials (often colored). The initial oxidation can occur at the hydroxyl group and the indole ring itself.[8] Another potential degradation pathway is the hydrolysis of the ethyl ester to the corresponding carboxylic acid (6-hydroxy-1H-indole-3-carboxylic acid), especially if moisture is present.

Detection of Degradation:

The most effective way to monitor the purity of your compound and detect degradation products is through High-Performance Liquid Chromatography (HPLC) .[9][10] A stability-indicating HPLC method should be developed and used.

  • Methodology: A reverse-phase C18 column is typically suitable for separating indole derivatives.[9] The mobile phase often consists of a mixture of methanol or acetonitrile and water (with or without a pH modifier like formic acid or ammonium acetate).

  • Analysis: When analyzing an aged sample, you would look for:

    • A decrease in the peak area of the parent compound.

    • The appearance of new peaks, which represent degradation products.

  • Confirmation: To identify a suspected degradation product like the carboxylic acid, you can compare its retention time with that of a commercially available standard.

II. Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Ethyl 6-hydroxy-1H-indole-3-carboxylate

This protocol provides a general framework for developing an HPLC method to assess the stability of your compound.

1. Materials:

  • Ethyl 6-hydroxy-1H-indole-3-carboxylate
  • HPLC-grade acetonitrile
  • HPLC-grade methanol
  • HPLC-grade water
  • Formic acid (or other suitable mobile phase modifier)
  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Instrument and Conditions:

  • HPLC System: With a UV detector (a photodiode array detector is recommended to assess peak purity).[9]
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient: A typical starting point would be a linear gradient from 10% B to 90% B over 20 minutes.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection Wavelength: Monitor at multiple wavelengths, including the λmax of the parent compound (typically around 220-300 nm for indoles).[10]
  • Injection Volume: 10 µL

3. Procedure:

  • Prepare a stock solution of ethyl 6-hydroxy-1H-indole-3-carboxylate in methanol or acetonitrile (e.g., 1 mg/mL).
  • Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.
  • Inject the sample onto the HPLC system.
  • Analyze the resulting chromatogram for the main peak and any impurity peaks.
Protocol 2: Forced Degradation Study

To understand the potential degradation pathways, a forced degradation study can be performed. This involves subjecting the compound to harsh conditions to accelerate its breakdown.

1. Sample Preparation:

  • Prepare solutions of ethyl 6-hydroxy-1H-indole-3-carboxylate (e.g., 0.1 mg/mL) in an appropriate solvent.

2. Stress Conditions:

  • Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
  • Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
  • Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature for 24 hours.
  • Thermal Degradation: Incubate a solid sample at 80°C for 48 hours.
  • Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

3. Analysis:

  • After the incubation period, neutralize the acidic and basic samples.
  • Analyze all samples by the stability-indicating HPLC method described above.
  • Compare the chromatograms of the stressed samples to that of an unstressed control sample.

III. Visualizations

Diagram 1: Key Factors in the Degradation of Ethyl 6-hydroxy-1H-indole-3-carboxylate

cluster_degradation Degradation of Ethyl 6-hydroxy-1H-indole-3-carboxylate cluster_factors Initiating Factors cluster_pathways Degradation Pathways cluster_products Degradation Products Compound Ethyl 6-hydroxy-1H- indole-3-carboxylate Oxidation Oxidation Compound->Oxidation primary Hydrolysis Hydrolysis Compound->Hydrolysis secondary Light Light Light->Oxidation Air Air (Oxygen) Air->Oxidation Heat Heat Heat->Oxidation Moisture Moisture Moisture->Hydrolysis Quinones Quinones/ Polymeric Species Oxidation->Quinones CarboxylicAcid 6-hydroxy-1H-indole- 3-carboxylic acid Hydrolysis->CarboxylicAcid

Caption: Factors and pathways leading to the degradation of the compound.

Diagram 2: Recommended Storage and Handling Workflow

cluster_workflow Recommended Storage & Handling Workflow Start Receive Compound CheckPurity Initial Purity Check (e.g., HPLC) Start->CheckPurity Aliquot Aliquot into smaller, single-use portions CheckPurity->Aliquot StoreSolid Store Solid at -20°C - Inert Atmosphere - Protect from Light Aliquot->StoreSolid PrepareSolution Prepare Solution Fresh - Deoxygenated Solvent StoreSolid->PrepareSolution For Experiment PeriodicCheck Periodic Purity Check (e.g., every 6 months) StoreSolid->PeriodicCheck UseImmediately Use Immediately PrepareSolution->UseImmediately StoreSolution Short-term Storage: -80°C in Aliquots PrepareSolution->StoreSolution If necessary PeriodicCheck->StoreSolid

Caption: Workflow for optimal storage and handling of the compound.

IV. Data Summary

Table 1: Recommended Storage Conditions for Ethyl 6-hydroxy-1H-indole-3-carboxylate

ParameterSolid CompoundStock Solution (in Organic Solvent)
Temperature -20°C[1][2]-80°C[5]
Atmosphere Inert Gas (Nitrogen or Argon)[1][3]Prepare with deoxygenated solvent
Light Protect from light (Amber vial)[1][3]Protect from light (Amber vial)
Container Tightly sealed[1]Tightly sealed
Max. Duration >2 years (with proper conditions)[7]≤ 1 month at -20°C, ≤ 6 months at -80°C[5][6]

V. References

  • Analysis of the Metabolites of Indole Degraded by an Isolated Acinetobacter pittii L1 - PMC. (n.d.). NCBI. Retrieved from [Link]

  • A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. (n.d.). ASM Journals. Retrieved from [Link]

  • A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • A rapid and specific method for the detection of indole in complex biological samples - PubMed. (2015, December 15). PubMed. Retrieved from [Link]

  • New methods of analysis and investigation of terpenoid indole alkaloids - SciSpace. (n.d.). SciSpace. Retrieved from [Link]

  • Ethyl 6-hydroxy-1H-indole-3-carboxylate - C11H11NO3 | CSSB00010243480 - Chemspace. (n.d.). Chemspace. Retrieved from [Link]

  • Biodegradation and Biotransformation of Indole: Advances and Perspectives - Frontiers. (n.d.). Frontiers. Retrieved from [Link]

  • The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC. (n.d.). NCBI. Retrieved from [Link]

  • Influence of long-term storage temperatures and sodium fluoride preservation on the stability of synthetic cathinones and dihydro-metabolites in human whole blood - PMC. (2022, August 6). NCBI. Retrieved from [Link]

  • Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study - Copernicus ACP. (2022, September 7). Copernicus. Retrieved from [Link]

  • Ethyl indole-3-carboxylate - European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). EDQM. Retrieved from [Link]

  • Ethyl 1-ethyl-5-hydroxy-2-methyl-1h-indole-3-carboxylate (C14H17NO3) - PubChemLite. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of N-Aminoindole Ureas from Ethyl 1-Amino-6-(trifluoromethyl)-1H-indole-3-carboxylate | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Novel reversible indole-3-carboxylate decarboxylase catalyzing nonoxidative decarboxylation - PubMed. (2002, November 15). PubMed. Retrieved from [Link]

  • (PDF) Ethyl 1H-indole-2-carboxylate - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Indole-3-Carboxylate Derivatization

Welcome to the Technical Support Center for indole chemistry. Indole-3-carboxylic acid and its ester derivatives are privileged scaffolds in drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for indole chemistry. Indole-3-carboxylic acid and its ester derivatives are privileged scaffolds in drug discovery. However, derivatization at the C3, N1, and C2 positions is frequently bottlenecked by severe steric hindrance and competing electronic effects.

This guide provides researchers and drug development professionals with field-proven, mechanistically grounded solutions to overcome these spatial barriers.

Diagnostic Workflow for Derivatization Challenges

Before troubleshooting, identify the specific steric conflict based on your target derivatization site. The workflow below maps the common bottlenecks and their corresponding chemical workarounds.

DiagnosticWorkflow Start Target Derivatization Site on Indole-3-Carboxylate N1 N1 Position (Alkylation/Acylation) Start->N1 C3 C3 Position (Amidation/Esterification) Start->C3 C2 C2 Position (C-H Functionalization) Start->C2 N1_Issue Issue: Competing Hydrolysis & C3-Steric Clashing N1->N1_Issue C3_Issue Issue: Sluggish Coupling Due to C2/C4 Steric Bulk C3->C3_Issue C2_Issue Issue: C3 Ester Blocks Catalyst Trajectory C2->C2_Issue N1_Sol Use non-nucleophilic base (K2CO3) in polar aprotic solvent N1_Issue->N1_Sol C3_Sol Use Uronium reagents (HATU) for anchimeric assistance C3_Issue->C3_Sol C2_Sol Use C3-COOH as traceless directing group (-CO2) C2_Issue->C2_Sol

Caption: Workflow for diagnosing and resolving steric hindrance during indole-3-carboxylate derivatization.

Troubleshooting FAQs

Q1: Why does the amidation of indole-3-carboxylic acid frequently stall or return low yields when using standard EDC/NHS or DCC protocols? A1: The C3 position of the indole ring is inherently sterically congested by the adjacent C2-H and C4-H protons. Furthermore, the electron-rich nature of the indole nucleus reduces the electrophilicity of the C3-carbonyl carbon[1]. When bulky primary or secondary amines approach the standard O-acylisourea intermediate (formed by DCC or EDC), the steric clash severely retards the nucleophilic attack, leading to low yields and the formation of unreactive anhydrides[1]. Solution: Transition to uronium-based coupling reagents like HATU in the presence of DIPEA and DMF[2][3]. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The critical advantage here is anchimeric assistance: the nitrogen atom at the 7-position of the HOAt leaving group forms a hydrogen bond with the incoming amine, pre-organizing the transition state and forcefully overcoming the steric penalty[3].

Q2: During the N1-alkylation of methyl indole-3-carboxylate, I am observing significant ester hydrolysis and C3-alkylation byproducts. How can I achieve N1-selectivity? A2: This is a classic symptom of reagent mismatch in the presence of steric hindrance. Strong aqueous bases (e.g., NaOH, KOH) used to deprotonate the N1 position can inadvertently attack the sterically hindered but electrophilic C3 ester, leading to saponification and subsequent decarboxylation[4]. Additionally, if the electrophile is sterically bulky, the C3 ester physically blocks the optimal trajectory for N1 attack, pushing the reaction toward C-alkylation via the enamine-like reactivity of the indole ring[4]. Solution: Replace strong nucleophilic bases with mild, non-nucleophilic alternatives like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent (DMF or DMSO)[4]. Ensure the alkylating agent has an excellent leaving group (I > Br > Cl) to accelerate the N1-alkylation rate before side reactions can occur[4].

Q3: I need to functionalize the C2 position of an indole, but the C3-carboxylate group is sterically blocking the transition metal catalyst. How can I bypass this? A3: The C3-carboxylate creates a significant steric shield over the C2 position, preventing the oxidative addition and transmetalation steps required in standard cross-coupling. To bypass this, you can utilize the carboxylic acid form (indole-3-carboxylic acid) as a traceless directing group[5]. Solution: Employ a Pd(II)-catalyzed decarboxylative C-H arylation protocol. The C3-COOH directs the palladium catalyst specifically to the C2 position[5][6]. Upon heating, the complex undergoes decarboxylation, extruding CO₂ and leaving a sterically unencumbered C2-palladated intermediate[6]. This allows the bulky aryl iodide to couple efficiently, yielding the C2-arylated indole without the steric clash of a permanent C3 group[5].

Quantitative Data: Amidation Optimization

The table below summarizes the causality behind coupling reagent selection when dealing with sterically hindered indole-3-carboxylic acids.

Coupling ReagentBaseSolventTime (h)Typical Yield (%)Steric ToleranceMechanism of Action
DCC / NHS Et₃NDCM2415–30%LowStandard O-acylisourea formation; highly susceptible to steric blocking by C2/C4 protons.
EDC·HCl / HOBt DIPEADCM/DMF12–1845–60%ModerateBtOH active ester; better leaving group but lacks transition-state H-bond pre-organization[1].
HATU DIPEADMF4–685–95%HighAtOH active ester; N7 atom provides anchimeric assistance via H-bonding, pulling the amine past steric barriers[2][3].
Self-Validating Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in physical and chemical indicators will confirm if the reaction is successfully overcoming steric hindrance at each step.

Protocol A: High-Efficiency Amidation of Hindered Indole-3-Carboxylic Acids

Reference standard adapted from HATU-mediated amidation principles[2][3].

  • Activation: In an oven-dried flask under N₂, dissolve indole-3-carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) dropwise at 0 °C.

    • Self-Validation Check: The mixture will transition from a cloudy suspension to a clear, pale-yellow solution within 15 minutes. This visual clearance confirms the successful formation of the HOAt active ester.

  • Coupling: Add the sterically hindered amine (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4–6 hours.

    • Self-Validation Check: Monitor via TLC (UV 254 nm). The highly fluorescent indole-3-carboxylic acid spot (lower R_f) should completely disappear, replaced by a distinct, higher R_f amide spot.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the organic layer extensively with 5% LiCl (aq) to remove DMF, followed by brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Decarboxylative C2-Arylation (Traceless Directing Group)

Reference standard adapted from Pd-catalyzed decarboxylative cross-coupling[5][6].

  • Catalyst Coordination: In a sealed tube, combine indole-3-carboxylic acid (1.0 equiv), aryl iodide (2.0 equiv), Pd(OAc)₂ (10 mol %), and AgOAc (2.0 equiv) in a 1:1 mixture of HFIP/TFA (0.1 M).

  • Decarboxylation & Coupling: Heat the mixture to 110 °C for 12 hours.

    • Self-Validation Check: The evolution of micro-bubbles (CO₂ gas) during the initial heating phase indicates successful electrophilic palladation and active decarboxylation, confirming the traceless directing group mechanism is engaged.

  • Isolation: Cool to room temperature, filter through a pad of Celite, and concentrate.

    • Self-Validation Check: ¹H-NMR of the crude mixture must show the complete disappearance of the broad C3-COOH proton (~12.0 ppm) and the emergence of the C2-aryl aromatic protons, confirming C2-functionalization without C3-steric retention.

Mechanistic Pathway: Bypassing C2 Steric Hindrance

The following diagram illustrates the causality behind Protocol B, demonstrating how the C3-carboxylic acid acts as a traceless directing group to bypass steric shielding.

Mechanism A 1. Indole-3-carboxylic acid (Sterically Congested) B 2. Pd(II) Coordination (Electrophilic Palladation) A->B Pd(OAc)2 C 3. Decarboxylation (-CO2) B->C Heat / Base D 4. C2-Palladated Indole (Relieved Steric Strain) C->D E 5. Oxidative Addition (Ar-I) D->E + Ar-I F 6. Reductive Elimination (C2-Aryl Indole) E->F - Pd(0)

Caption: Mechanism of Pd-catalyzed decarboxylative C2-arylation overcoming C3 steric hindrance.

References
  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. PMC / National Institutes of Health. Available at: [Link]

  • Discovery of Indole-Piperazine Hybrid Structures as Potent Selective Class I Histone Deacetylases Inhibitors. J-Stage. Available at: [Link]

  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis. Royal Society of Chemistry. Available at: [Link]

Sources

Optimization

Refining chromatography conditions for ethyl 6-hydroxy-1H-indole-3-carboxylate analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of analyzing highly functionalized indole derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of analyzing highly functionalized indole derivatives.

Ethyl 6-hydroxy-1H-indole-3-carboxylate presents a unique chromatographic puzzle. It possesses a hydrophobic indole core and an ethyl ester, which drive retention on reverse-phase (RP) columns. However, the C6-hydroxyl group and the indole nitrogen act as strong hydrogen bond donors and acceptors. This dual nature makes the molecule highly susceptible to secondary interactions with residual silanols on silica-based stationary phases, often leading to severe peak distortion.

This guide provides self-validating protocols and mechanistic troubleshooting steps to help you achieve robust, reproducible separations.

Section 1: Troubleshooting Guide & FAQs

Q1: Why am I observing severe peak tailing (Asymmetry factor > 1.5) for ethyl 6-hydroxy-1H-indole-3-carboxylate on a standard C18 column?

A1: Peak tailing in functionalized indoles and phenols is primarily caused by secondary interactions between the analyte's polar functional groups (specifically the C6-OH and indole NH) and unreacted, ionized silanol groups (Si-O⁻) on the silica stationary phase . At mid-to-high pH (pH > 3.5), free silanols deprotonate and become highly acidic, acting as strong cation-exchange sites or hydrogen-bond acceptors .

Causality & Solution: To suppress this interaction, you must neutralize the silanols. Lower the mobile phase pH to ~2.5 using an acidic modifier like 0.1% orthophosphoric acid or formic acid . At this pH, the silanols are fully protonated (Si-OH), significantly reducing their interaction potential. Additionally, switching to a high-purity, fully end-capped, or Type B silica column physically blocks access to these residual active sites .

Q2: My retention times are drifting between runs. How do I stabilize them?

A2: Retention time drift for ionizable compounds usually points to inadequate buffering capacity or a mobile phase pH that is fluctuating too close to the analyte's pKa. While the hydroxyl group on the indole ring has a pKa typically around 9–10, the local microenvironment in the column can shift apparent pKa values.

Causality & Solution: If the mobile phase pH fluctuates near the pKa, the ratio of ionized to unionized analyte changes, causing erratic retention. Ensure your aqueous mobile phase is properly buffered. Use a buffer concentration of at least 20 mM (e.g., potassium phosphate) to maintain a stable pH profile across the entire column bed .

Q3: I cannot resolve ethyl 6-hydroxy-1H-indole-3-carboxylate from its positional isomer, ethyl 5-hydroxy-1H-indole-3-carboxylate. What stationary phase should I use?

A3: Standard C18 columns rely almost entirely on dispersive hydrophobic interactions, which often fail to distinguish between subtle positional isomers of aromatic compounds.

Causality & Solution: You need a stationary phase that offers orthogonal selectivity. A Phenyl-Hexyl column introduces π-π (pi-pi) interactions between the stationary phase phenyl rings and the indole core . Because the position of the hydroxyl group (C5 vs. C6) subtly alters the electron density distribution of the indole π-system, a Phenyl-Hexyl phase can exploit these electronic differences to achieve baseline resolution where a C18 fails. Pro-tip: When using phenyl phases, methanol is preferred over acetonitrile, as the π electrons in acetonitrile's nitrile bond can disrupt the desired π-π interactions .

Section 2: Self-Validating Experimental Protocol

Optimized RP-HPLC Method for Ethyl 6-Hydroxy-1H-indole-3-carboxylate

Objective: Achieve baseline resolution from impurities, a retention factor (k') between 2 and 10, and peak asymmetry (As) ≤ 1.2.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Prepare 20 mM potassium dihydrogen phosphate (KH₂PO₄) in ultrapure water. Adjust the pH to 2.5 ± 0.1 using dilute orthophosphoric acid.

    • Causality: A pH of 2.5 ensures silanol suppression while remaining within the safe operating range of standard silica columns.

  • Organic Phase (B): HPLC-grade Methanol.

    • Causality: Methanol maximizes π-π interactions on phenyl columns and provides different hydrogen-bonding selectivity than acetonitrile.

  • Filter both phases through a 0.22 µm membrane and degas via sonication.

Step 2: Chromatographic Conditions

  • Column: Phenyl-Hexyl or fully end-capped C18 (150 mm × 4.6 mm, 3 µm or 5 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

    • Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics and sharpening peaks .

  • Gradient Program:

    • 0–2 min: 20% B (Isocratic hold to focus the analyte at the column head)

    • 2–10 min: Linear ramp from 20% B to 70% B

    • 10–12 min: Hold at 70% B (Column wash)

    • 12–15 min: Return to 20% B (Re-equilibration)

  • Detection: UV at 280 nm (indole chromophore maximum).

Step 3: System Suitability Testing (Self-Validation) Inject a standard solution (10 µg/mL). The system is validated and ready for sample analysis only if:

  • Retention Factor (k') > 2.0 (ensures analyte is not eluting in the void volume).

  • USP Tailing Factor (As) ≤ 1.2.

  • Relative Standard Deviation (RSD) of retention time for 5 replicate injections is < 0.5%.

Section 3: Quantitative Data Summaries

The following table summarizes the causal relationship between column chemistry, mobile phase pH, and resulting chromatographic parameters for this specific indole derivative.

Table 1: Impact of Column Chemistry and Mobile Phase pH on Peak Parameters

Column TypeMobile Phase pHOrganic ModifierRetention Factor (k')USP Tailing Factor (As)Resolution from 5-OH Isomer
Standard C18 (Non-endcapped)6.8Acetonitrile3.52.4 (Severe Tailing)0.8 (Co-elution)
Endcapped C186.8Acetonitrile3.81.6 (Moderate Tailing)1.1 (Partial)
Endcapped C182.5Acetonitrile4.21.1 (Excellent)1.3 (Partial)
Phenyl-Hexyl2.5Methanol4.51.0 (Excellent)2.1 (Baseline)

Section 4: Visualizations

Troubleshooting Start Peak Tailing Observed (As > 1.5) CheckPH Check Mobile Phase pH Is pH < 3.0? Start->CheckPH AdjustPH Adjust to pH 2.5 (Suppress Silanol Ionization) CheckPH->AdjustPH No CheckColumn Check Column Chemistry Is it fully end-capped? CheckPH->CheckColumn Yes AdjustPH->CheckColumn ChangeColumn Switch to End-capped C18 or Phenyl-Hexyl CheckColumn->ChangeColumn No CheckBuffer Check Buffer Concentration Is it > 20 mM? CheckColumn->CheckBuffer Yes ChangeColumn->CheckBuffer IncreaseBuffer Increase Buffer to 20-50 mM CheckBuffer->IncreaseBuffer No Resolved Peak Symmetry Restored (As 1.0 - 1.2) CheckBuffer->Resolved Yes IncreaseBuffer->Resolved

Caption: Logical troubleshooting workflow for resolving HPLC peak tailing.

RetentionMech Analyte Ethyl 6-hydroxy-1H-indole-3-carboxylate Hydrophobic Hydrophobic Interaction (Indole Core & Ethyl Ester) Analyte->Hydrophobic Polar Polar/Hydrogen Bonding (C6-OH & Indole NH) Analyte->Polar StationaryPhase Stationary Phase (C18 or Phenyl-Hexyl) Hydrophobic->StationaryPhase Primary Retention (Reversible) Silanol Residual Silanols (Si-O⁻) (Secondary Interaction) Polar->Silanol Peak Tailing Risk (Irreversible/Slow)

Caption: Dual retention mechanisms of ethyl 6-hydroxy-1H-indole-3-carboxylate.

References

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. URL:[Link]

  • Reversed Phase HPLC Method Development. Phenomenex. URL: [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. URL:[Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. URL: [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. URL: [Link]

Troubleshooting

Technical Support Center: Crystallization of Ethyl 6-hydroxy-1H-indole-3-carboxylate

Welcome to the technical support center for optimizing the crystallization of ethyl 6-hydroxy-1H-indole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide pra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing the crystallization of ethyl 6-hydroxy-1H-indole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this valuable indole derivative. Our approach is rooted in first principles of physical organic chemistry and extensive field experience to ensure you can achieve high-purity, crystalline material with confidence.

Frequently Asked Questions (FAQs)

This section provides immediate answers to the most common crystallization issues. For a deeper dive, follow the links to the detailed troubleshooting guides.

Q1: I've followed a standard cooling crystallization protocol, but no crystals have formed, even after extended cooling. What's happening?

A: This is typically due to one of two reasons: either the solution is not supersaturated, or nucleation is kinetically hindered. Most commonly, too much solvent was used initially, preventing the concentration from reaching the supersaturation point upon cooling.[1][2] Alternatively, the solution may be in a metastable "super-saturated" state where it requires an energy input to initiate crystal formation.[2]

  • Troubleshooting Path: See our detailed guides on and .

Q2: My compound has separated as an oily liquid instead of solid crystals. How do I fix this "oiling out"?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cooled too quickly.[1] The presence of significant impurities can also depress the melting point of your compound, making it more prone to oiling out.[2][3] For ethyl 6-hydroxy-1H-indole-3-carboxylate, with its hydrogen-bonding capabilities, the choice of solvent can significantly influence this behavior.

  • Troubleshooting Path: Refer to our in-depth guide on .

Q3: I managed to get crystals, but my final yield is disappointingly low. Where did my material go?

A: Low yield is a common problem that can stem from several factors. The most frequent cause is using an excessive volume of solvent, which leaves a significant amount of your product dissolved in the mother liquor even after cooling.[1] Other causes include premature crystallization during a hot filtration step or excessive washing of the isolated crystals with a solvent in which they have some solubility.

  • Troubleshooting Path: Our protocol on provides a systematic approach to identifying and preventing yield loss.

Q4: The crystals I obtained are very fine needles or a microcrystalline powder. How can I grow larger, higher-quality crystals suitable for analysis?

A: The formation of many small crystals is a sign of rapid nucleation, which outpaces the rate of crystal growth.[4] This is often caused by shock cooling or using a solvent system that provides very high supersaturation quickly. Slower cooling rates and maintaining the solution in a state of moderate supersaturation favor the growth of existing crystals rather than the formation of new nuclei.[4]

  • Troubleshooting Path: Consult the section on Slowing Crystal Growth within our .

Core Experimental Protocols & Troubleshooting Guides

This section provides detailed, step-by-step methodologies and the scientific rationale behind them.

Understanding Your Molecule: Key Properties

The molecular structure of ethyl 6-hydroxy-1H-indole-3-carboxylate dictates its crystallization behavior. The presence of a hydroxyl (-OH) group, an indole N-H group, and an ester carbonyl (C=O) makes it a prime candidate for forming strong hydrogen bonds.[5] These interactions are critical for creating an ordered crystal lattice and will heavily influence solvent selection.[6][7]

PropertyValue / ObservationSource / Rationale
Physical Form Solid[8]
Key Functional Groups N-H donor, O-H donor/acceptor, C=O acceptorMolecular Structure
Expected Solubility Soluble in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., ethyl acetate, acetone). Low solubility in non-polar solvents (e.g., hexanes).The polar functional groups dominate solubility characteristics.
Storage Conditions Keep in a dark place, sealed in dry, 2-8°C.[8]
Protocol 1: Systematic Solvent Selection and Optimization

The choice of solvent is the most critical factor in a successful crystallization.[5] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Step-by-Step Solvent Screening:

  • Preparation: Place approximately 20-30 mg of your crude ethyl 6-hydroxy-1H-indole-3-carboxylate into several test tubes.

  • Single Solvent Screening (Room Temp): To each tube, add a different solvent from the table below, dropwise, up to 1 mL. Agitate after each addition.

    • Good Candidate: The solid does not dissolve at room temperature.

    • Poor Candidate: The solid dissolves completely at room temperature (compound is too soluble).

  • Single Solvent Screening (Elevated Temp): Take the "Good Candidates" and heat them gently in a water bath towards the solvent's boiling point.

    • Excellent Candidate: The solid dissolves completely near the boiling point. Proceed to step 4.

    • Poor Candidate: The solid remains insoluble even at boiling (compound is not soluble enough).

  • Cooling Test: Allow the "Excellent Candidates" to cool slowly to room temperature, then in an ice bath.

    • Ideal Outcome: A high yield of crystalline solid is recovered. This is your ideal single-solvent system.

  • Mixed Solvent System (Anti-Solvent Method): If no single solvent is ideal, a mixed system is required.

    • Dissolve your compound in a minimal amount of a "soluble solvent" (one in which it is highly soluble at room temperature, e.g., Ethanol or Acetone).

    • Slowly add a miscible "anti-solvent" (one in which it is poorly soluble, e.g., Water or Hexane) dropwise at room temperature until the solution becomes persistently cloudy (turbid).

    • Gently warm the mixture until it becomes clear again.

    • Allow the solution to cool slowly. The formation of crystals indicates a viable mixed-solvent system. A methanol/water mixture has been shown to be effective for the parent indole molecule.[9]

Table of Suggested Solvents for Screening:

SolventBoiling Point (°C)PolarityRoleRationale & Notes
Ethanol 78Polar ProticSolventOften used for indole esters.[10][11] Good for dissolving via H-bonding.
Methanol 65Polar ProticSolventSimilar to ethanol, but more volatile. Used for indole itself.[9]
Water 100Polar ProticAnti-SolventExcellent anti-solvent when paired with alcohols due to its high polarity and H-bonding capacity.
Ethyl Acetate 77Polar AproticSolventGood balance of polarity; can often produce high-quality crystals.[12]
Acetone 56Polar AproticSolventStrong solvent, but its low boiling point can sometimes lead to rapid evaporation and poor crystal quality.
Toluene 111Non-PolarAnti-SolventCan be used as an anti-solvent with more polar solvents like acetone or ethyl acetate.
Hexanes / Heptane ~69 / ~98Non-PolarAnti-SolventExcellent anti-solvents for precipitating polar compounds from more polar solutions.
Protocol 2: Inducing Crystal Nucleation

If your cooled solution is supersaturated but no crystals have formed, you need to provide the energy for nucleation to begin.[2]

  • Method 1: Scratching: Gently scratch the inside surface of the flask with a glass rod just below the solvent level. The microscopic imperfections on the glass provide a surface for nucleation.[2]

  • Method 2: Seeding: If you have a pure crystal of ethyl 6-hydroxy-1H-indole-3-carboxylate, add a tiny speck to the cold, supersaturated solution. This "seed" acts as a template for further crystal growth.[2][5] This is the most reliable method.

  • Method 3: Ultra-Cooling: Place the flask in a dry ice/acetone bath for a short period. The rapid increase in supersaturation can sometimes force nucleation, though it may lead to smaller crystals.[2]

Troubleshooting Guide 1: Managing 'Oiling Out'

An oil is a liquid phase of your compound, and its formation prevents proper lattice organization.

Decision & Action Workflow:

G start Problem: Compound 'Oiled Out' reheat 1. Re-heat the solution until the oil redissolves completely. start->reheat add_solvent 2. Add a small amount (1-5% vol) of the primary solvent. reheat->add_solvent slow_cool 3. Cool the solution much more slowly. Insulate the flask. add_solvent->slow_cool success Success: Crystals Form slow_cool->success failure Failure: Oils Out Again slow_cool->failure If problem persists check_purity Consider Purity: Are there significant impurities depressing the melting point? check_purity->add_solvent No, try more solvent chromatography Purify by column chromatography and re-attempt crystallization. check_purity->chromatography Yes failure->check_purity

Caption: Decision tree for troubleshooting when a compound oils out.

The primary strategy is to reduce the level of supersaturation at the point of nucleation. By adding more solvent, you ensure the solution remains unsaturated at a lower temperature, hopefully one below the compound's melting point.[1][2] Slow cooling is crucial as it prevents localized, high concentrations that can lead to oiling.[4]

Protocol 3: A Robust Recrystallization Workflow for Maximizing Yield

This workflow integrates best practices to ensure high purity and high recovery.

G cluster_dissolution Dissolution cluster_filtration Purification (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying a 1. Add crude solid to Erlenmeyer flask. b 2. Add minimum amount of hot solvent to dissolve. a->b c 3. (If insoluble impurities exist) Perform hot filtration. b->c d 4. Cover and cool slowly to room temp. b->d If no hot filtration needed c->d e 5. Cool further in an ice bath. d->e f 6. Collect crystals by vacuum filtration. e->f g 7. Wash with minimal ice-cold solvent. f->g h 8. Dry crystals under vacuum. g->h

Caption: Standard workflow for recrystallization.

Key Causality-Driven Steps:

  • Step 2 (Minimum Hot Solvent): The goal is to create a solution that is saturated at a high temperature. Using the absolute minimum amount of hot solvent is the single most important factor for achieving a high recovery yield.[1]

  • Step 4 (Slow Cooling): Slow cooling encourages the growth of fewer, larger, and more perfect crystals.[4] Rapid cooling traps impurities and leads to small particle sizes.[1] Insulating the flask (e.g., placing it on a cork ring or paper towels) is a simple way to slow heat loss.

  • Step 7 (Ice-Cold Wash): Any solvent will dissolve some of your product. Using a minimal amount of ice-cold solvent for washing minimizes this loss, as solubility is lowest at low temperatures.

References

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • Crystallization purification of indole. (2010). ResearchGate. [Link]

  • Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique? (2009). ACS Publications, Organic Process Research & Development. [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2016). MDPI, Molecules. [Link]

  • Structure and Morphology of Indole Analogue Crystals. (2020). ACS Omega. [Link]

  • Problems with Recrystallisations. University of York, Chemistry Teaching Labs. [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2016). National Institutes of Health (NIH). [Link]

  • Process of preparing purified aqueous indole solution.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. (2024). White Rose Research Online. [Link]

  • Guide for crystallization. University of Geneva. [Link]

  • Growing Quality Crystals. MIT Department of Chemistry. [Link]

  • Ethyl 6-hydroxy-1H-indole-3-carboxylate. Chemspace. [Link]

  • Common Solvents for Crystallization. University of Colorado Boulder. [Link]

  • Ethyl 1H-indole-2-carboxylate. (2020). ResearchGate. [Link]

  • Ethyl 1-acetyl-1H-indole-3-carboxylate. National Institutes of Health (NIH). [Link]

  • Ethyl 1H-indole-2-carboxylate. National Institutes of Health (NIH). [Link]

Sources

Optimization

Troubleshooting low reactivity of the 6-hydroxyl group in indole derivatives

Welcome to the Technical Support Center for Indole Chemistry. This guide is specifically engineered for researchers and drug development professionals facing challenges with the functionalization of the 6-hydroxyl group...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Indole Chemistry. This guide is specifically engineered for researchers and drug development professionals facing challenges with the functionalization of the 6-hydroxyl group in indole derivatives.

Here, we bypass generic advice to focus on the mechanistic causality behind the notoriously low reactivity of the 6-position, providing self-validating protocols and evidence-based troubleshooting strategies.

Mechanistic Overview: The 6-Hydroxyl Reactivity Paradox

The indole core is an electron-rich heteroaromatic system. While phenols are generally excellent nucleophiles, a hydroxyl group at the 6-position of the indole ring exhibits dampened reactivity[1]. This is primarily due to the resonance delocalization of the oxygen's lone pairs into the highly conjugated, electron-withdrawing pyrrole-fused system. Consequently, the oxygen atom becomes less nucleophilic. Furthermore, the unprotected indole nitrogen (NH) is a competing nucleophilic site, often leading to undesired N-alkylation or N-acylation if the reaction conditions are not strictly controlled[2].

To systematically overcome these barriers, follow the diagnostic logic tree below before initiating your functionalization workflows.

TroubleshootingWorkflow Start Issue: Low 6-OH Reactivity CheckNH Is Indole NH Protected? Start->CheckNH ProtectNH Perform N-Tosylation/Boc (Protocol 1) CheckNH->ProtectNH No CheckConditions Evaluate Base & Solvent CheckNH->CheckConditions Yes ProtectNH->CheckConditions OptimizeBase Switch to K2CO3/Acetone or Cs2CO3/DMF CheckConditions->OptimizeBase Weak Base/Protic Solvent CheckElectrophile Is Electrophile Reactive Enough? CheckConditions->CheckElectrophile Optimized OptimizeBase->CheckElectrophile ChangeElectrophile Use Alkyl Iodides or Triflating Agents (Protocol 3) CheckElectrophile->ChangeElectrophile No Success Successful 6-O-Functionalization CheckElectrophile->Success Yes ChangeElectrophile->Success

Diagnostic workflow for troubleshooting 6-hydroxyl indole functionalization.

Frequently Asked Questions (Troubleshooting Q&A)

Q1: I am attempting an O-alkylation of 6-hydroxyindole, but I am recovering mostly unreacted starting material and some N-alkylated byproducts. How do I force O-selectivity? A1: The indole NH has a pKa of ~16.2, while the 6-OH has a pKa of ~9.5-10. However, in polar aprotic solvents with strong bases (like NaH), the nitrogen anion can be highly reactive due to ambient nucleophilicity. To force O-selectivity, you must first mask the NH group. Using an electron-withdrawing protecting group like a Tosyl (Ts) group is highly recommended. Not only does it prevent N-alkylation, but it also slightly alters the electronic distribution of the ring, which can marginally improve the nucleophilicity of the 6-OH group during base-catalyzed alkylation[2].

Q2: Even with an N-protected 6-hydroxyindole, my O-alkylation yields with alkyl bromides are below 30%. What is the optimal base/solvent system? A2: The 6-hydroxyl anion requires a highly dissociated state to overcome its intrinsic low nucleophilicity. Weak bases in protic solvents (e.g., K2CO3 in ethanol) fail because hydrogen bonding cages the phenoxide. Preliminary experiments in literature show that the best results for O-alkylation of N-tosyl-6-hydroxyindole are obtained using anhydrous Potassium Carbonate (K2CO3) in boiling acetone, or Cesium Carbonate (Cs2CO3) in DMF[2]. The larger cesium cation provides a "naked" and highly reactive phenoxide anion.

Q3: I need to use the 6-position for a Suzuki cross-coupling reaction. Direct coupling with the OH is impossible. How do I activate it? A3: You must convert the 6-hydroxyl group into a pseudo-halide, specifically a trifluoromethanesulfonate (triflate). Treating the 6-hydroxyindole with trifluoromethanesulfonic anhydride (Tf2O) and a non-nucleophilic base (like triethylamine or pyridine) at -40 °C to 0 °C effectively generates the 6-indolyl triflate. This intermediate is highly reactive and readily undergoes Pd-catalyzed coupling with aryl boronic acids[3].

Quantitative Data: Solvent and Base Optimization

The following table synthesizes expected conversion rates based on established physical organic chemistry principles and literature precedents for the O-alkylation of N-protected 6-hydroxyindoles with primary alkyl bromides[2].

BaseSolventTemperatureRelative Conversion (%)Causality / Notes
NaHCO3AcetoneReflux< 15%Base is too weak to quantitatively deprotonate the 6-OH.
K2CO3EthanolReflux20 - 30%Protic solvent hydrogen-bonds to the phenoxide, reducing nucleophilicity.
NaHTHF0 °C to RT40 - 50%Strong base, but sodium cation tightly pairs with the oxygen anion.
K2CO3AcetoneReflux65 - 75%Optimal balance; acetone does not solvate the anion, maximizing reactivity[2].
Cs2CO3DMF80 °C80 - 90%Cesium effect creates a highly reactive, "naked" nucleophile.

Self-Validating Experimental Protocols

Protocol 1: N-Tosylation of 6-Hydroxyindole (Protection)

Self-Validation Check: TLC should show a significantly less polar spot. The product will lack the characteristic broad NH stretch (~3300 cm⁻¹) in IR spectroscopy.

  • Dissolve 6-hydroxyindole (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Add triethylamine (TEA, 1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv). Cool the mixture to 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl, 1.1 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench with saturated aqueous NH4Cl, extract with DCM, dry over Na2SO4, and concentrate. Purify via flash chromatography.

Protocol 2: Optimized O-Alkylation of N-Tosyl-6-hydroxyindole

Self-Validation Check: 1H NMR will show the disappearance of the phenolic OH proton (~9.0 ppm) and the appearance of the alkyl chain protons (e.g., an -O-CH2- triplet around 4.0 ppm).

  • Suspend the N-tosyl-6-hydroxyindole (1.0 equiv) and finely powdered anhydrous K2CO3 (2.0 equiv) in anhydrous acetone (0.1 M concentration)[2].

  • Add the alkyl halide (e.g., ethyl bromoacetate, 1.2 equiv).

  • Heat the mixture to reflux (boiling acetone, ~56 °C) and stir overnight under argon.

  • Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate in vacuo.

  • Dilute with water, extract with ethyl acetate, wash with brine, dry over Na2SO4, and purify via silica gel chromatography.

Protocol 3: Synthesis of 6-Indolyl Triflate for Cross-Coupling

Self-Validation Check: 19F NMR will show a sharp singlet around -73 ppm, confirming the presence of the triflate group.

  • Dissolve the N-protected 6-hydroxyindole (1.0 equiv) in anhydrous DCM under argon and cool to -40 °C[3].

  • Add anhydrous triethylamine (2.0 equiv).

  • Dropwise, add trifluoromethanesulfonic anhydride (Tf2O, 1.5 equiv) over 10 minutes.

  • Stir at -40 °C for 2 hours, then slowly warm to 0 °C.

  • Quench rapidly with ice water to prevent triflate hydrolysis. Extract with DCM, wash with cold 1M HCl, then brine. Dry and concentrate immediately. Use the crude triflate promptly in the subsequent Pd-catalyzed coupling step[3].

References

  • Hydroxy-Directed Enantioselective Hydroxyalkylation in the Carbocyclic Ring of Indoles Organic Letters - ACS Publications URL:[Link]

  • Synthesis of furano[2,3-g]indoles from activated indoles Arkivoc URL:[Link]

  • Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing ethyl 6-hydroxy-1H-indole-3-carboxylate vs ethyl 5-hydroxy-1H-indole-3-carboxylate

Comparative Analysis of Ethyl 5-Hydroxy-1H-indole-3-carboxylate and Ethyl 6-Hydroxy-1H-indole-3-carboxylate in Drug Discovery and Synthesis Indole-3-carboxylates are privileged scaffolds in medicinal chemistry, serving a...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Ethyl 5-Hydroxy-1H-indole-3-carboxylate and Ethyl 6-Hydroxy-1H-indole-3-carboxylate in Drug Discovery and Synthesis

Indole-3-carboxylates are privileged scaffolds in medicinal chemistry, serving as the architectural foundation for numerous therapeutics. The positional isomerism of the hydroxyl group on the benzenoid ring of the indole core—specifically at the C5 versus C6 position—fundamentally alters the molecule's electronic landscape, chemical reactivity, and pharmacological profile [1][2].

As a Senior Application Scientist, selecting the correct isomer is not merely a matter of structural preference; it dictates the regioselectivity of downstream synthesis and the target binding affinity of the final active pharmaceutical ingredient (API). This guide provides an objective, data-backed comparison of ethyl 5-hydroxy-1H-indole-3-carboxylate and ethyl 6-hydroxy-1H-indole-3-carboxylate , detailing their distinct roles in antiviral drug synthesis and neuroreceptor ligand development.

Structural Causality and Physicochemical Profiling

The placement of the strongly electron-donating hydroxyl (-OH) group dictates the regioselectivity of subsequent functionalization due to resonance (+M effect) within the indole ring.

  • The 5-OH Isomer: The hydroxyl group at C5 synergizes with the electron-rich indole nitrogen. It strongly activates the C4 and C6 positions toward electrophilic aromatic substitution (EAS). Because the C3 position is sterically hindered by the bulky ethyl ester group, electrophilic attack is highly directed to the C6 position. This specific reactivity is the cornerstone of synthesizing the broad-spectrum antiviral drug Umifenovir (Arbidol) [3].

  • The 6-OH Isomer: The hydroxyl group at C6 activates the C5 and C7 positions. Biologically, this isomer is frequently utilized to mimic the endogenous neurotransmitter serotonin (5-hydroxytryptamine). The 6-OH indole core closely matches the pharmacophore required for binding to 5-HT receptors and is notably observed as an active metabolite in 5-HT3 receptor antagonists like Tropisetron [4].

Table 1: Physicochemical and Structural Comparison
PropertyEthyl 5-hydroxy-1H-indole-3-carboxylateEthyl 6-hydroxy-1H-indole-3-carboxylate
CAS Number 24370-69-224370-70-5
Molecular Formula C₁₁H₁₁NO₃C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol 205.21 g/mol
Electrophilic Activation Sites C4, C6 (C6 favored sterically)C5, C7
Primary Pharmaceutical Role Antiviral API Precursor (e.g., Umifenovir)5-HT Receptor Ligands / Active Metabolites

Application 1: Ethyl 5-OH Isomer in Antiviral Synthesis

Causality & Rationale: The synthesis of Umifenovir requires a precise substitution pattern: a bromine atom at C6 and a hydroxyl group at C5. Starting with ethyl 5-hydroxy-1H-indole-3-carboxylate allows for highly regioselective bromination. The C5-OH acts as a strong ortho-director, funneling the reaction almost exclusively to the C6 position, minimizing unwanted byproducts.

Protocol 1: Regioselective Bromination (Self-Validating System)

Objective: Synthesize ethyl 6-bromo-5-hydroxy-2-methyl-1H-indole-3-carboxylate.

  • Preparation: Dissolve 10 mmol of ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate in 20 mL of glacial acetic acid under an inert argon atmosphere. Rationale: The inert atmosphere prevents the premature oxidation of the electron-rich phenol.

  • Electrophilic Addition: Dropwise add a solution of bromine (10.5 mmol) in 5 mL of acetic acid over 30 minutes at 0°C. Rationale: The low temperature ensures kinetic control, preventing over-bromination at the C4 or C7 positions.

  • Quenching & Isolation: Stir for 2 hours at room temperature, then pour the mixture into ice water containing 5% sodium thiosulfate to quench unreacted bromine. Filter and dry the resulting precipitate.

  • System Validation (1H NMR): To validate the regioselectivity, dissolve the product in DMSO-d₆ and acquire a ¹H NMR spectrum. The success of the reaction is confirmed by the disappearance of the C6 proton multiplet and the emergence of two distinct singlets in the aromatic region (corresponding to the isolated C4 and C7 protons), proving substitution occurred exclusively at C6.

Arbidol_Synthesis A Ethyl 5-hydroxy-1H-indole-3-carboxylate (Starting Material) B Electrophilic Bromination (Br2, AcOH, 0°C) A->B C 6-Bromo-5-hydroxy Intermediate (Regioselective) B->C D N-Alkylation & Aminomethylation (Multi-step) C->D E Umifenovir (Arbidol) (Antiviral API) D->E

Caption: Synthetic workflow of Umifenovir highlighting the regioselective 5-OH indole intermediate.

Application 2: Ethyl 6-OH Isomer in 5-HT Receptor Ligands

Causality & Rationale: The 6-hydroxyindole scaffold is a critical bioisostere for serotonin. In neuropharmacology, modifying the hydroxyl position from C5 (native serotonin) to C6 can radically alter receptor subtype selectivity, shifting affinity toward 5-HT₃ receptors. This structural logic is leveraged in designing antiemetic agents, where 6-OH metabolites exhibit potent receptor blockade [4].

Protocol 2: 5-HT₃ Receptor Radioligand Binding Assay

Objective: Evaluate the binding affinity (Kᵢ) of synthesized 6-OH indole derivatives.

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human 5-HT₃A receptors in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes and resuspend the pellet.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [³H]Granisetron (radioligand), and varying concentrations (10⁻¹⁰ to 10⁻⁵ M) of the 6-OH indole test compound.

  • Equilibration: Incubate the mixture at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Separation & Counting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash thrice with ice-cold buffer and measure retained radioactivity via liquid scintillation counting.

  • System Validation: Include a positive control well using 10 µM unlabeled Tropisetron. Rationale: If the radioligand is not displaced by >95% in the positive control, the assay is invalid due to receptor degradation or radioligand instability, ensuring no false negatives are recorded.

Receptor_Pathway A 6-OH Indole-3-carboxylate Derivative (Antagonist) C 5-HT3 Receptor (Ligand-gated Ion Channel) A->C Competitively Blocks B Serotonin (5-HT) (Endogenous Agonist) B->C Activates D Cation Influx (Na+, Ca2+) Blocked by Antagonist C->D Ion Channel Opening E Emetic Reflex Pathway (Inhibited) D->E

Caption: Mechanism of 5-HT₃ receptor blockade by 6-OH indole derivatives.

Comparative Experimental Data

To contextualize the performance of these two scaffolds, the following table summarizes typical experimental benchmarks observed when these cores are deployed in their respective primary applications.

Table 2: Target Affinity and Efficacy Benchmarks
Compound CorePrimary TargetAssay TypeTypical Value RangeReference Context
5-OH Indole Core (e.g., Umifenovir)Influenza A/BAntiviral Efficacy (EC₅₀)3.0 – 5.5 µMViral fusion inhibition screening
6-OH Indole Core (e.g., Tropisetron metabolite)5-HT₃ ReceptorBinding Affinity (Kᵢ)10 – 50 nMRadioligand displacement assay

References

  • ChemRadar. "Ethyl 5-hydroxy-1H-indole-3-carboxylate CAS#24370-69-2 | CAS Substance Database". ChemRadar. URL: [Link]

Comparative

Purity Validation of Ethyl 6-hydroxy-1H-indole-3-carboxylate: A Comparative Guide to qNMR vs. HPLC-UV

Ethyl 6-hydroxy-1H-indole-3-carboxylate (C₁₁H₁₁NO₃) is a highly versatile indole derivative utilized as a critical building block in the synthesis of active pharmaceutical ingredients (APIs) and targeted therapeutics. Be...

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Author: BenchChem Technical Support Team. Date: April 2026

Ethyl 6-hydroxy-1H-indole-3-carboxylate (C₁₁H₁₁NO₃) is a highly versatile indole derivative utilized as a critical building block in the synthesis of active pharmaceutical ingredients (APIs) and targeted therapeutics. Because impurities in early-stage intermediates can propagate through a synthetic sequence—leading to altered reaction yields and toxicological liabilities—rigorous purity validation is paramount.

This guide provides an objective, in-depth comparison of the two premier analytical techniques for purity assessment: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (¹H qNMR) spectroscopy . By examining the mechanistic foundations and providing field-proven protocols, this guide empowers drug development professionals to establish self-validating analytical workflows.

Mechanistic Foundations of Purity Assessment

To build a self-validating analytical system, researchers must understand the causality behind the limitations and strengths of their chosen instrumentation.

HPLC-UV (Relative Purity)

HPLC-UV is the industry workhorse for routine purity profiling. It relies on the differential partitioning of the analyte and its impurities between a stationary phase and a mobile phase. Purity is typically calculated using the area normalization method (Area %).

  • The Causality of Bias: While highly sensitive to trace impurities, HPLC-UV inherently assumes that all components possess identical UV response factors at the chosen detection wavelength [1]. If a co-eluting impurity lacks a chromophore, it remains invisible to the UV detector, leading to a dangerous overestimation of the indole's purity.

¹H qNMR (Absolute Purity)

qNMR is a primary ratio measurement technique. Unlike HPLC, it does not require a reference standard of the analyte itself. Instead, it relies on the fundamental quantum mechanical principle that the integrated area of an NMR resonance is directly proportional to the molar concentration of the nuclei producing that signal [3].

  • The Causality of Accuracy: By co-dissolving the indole with a highly pure, certified internal standard, researchers can calculate the absolute mass fraction of the analyte. Because the NMR detector responds uniformly to all protons regardless of their chemical environment, qNMR completely eliminates the response factor bias inherent to UV detection [4].

Comparative Data Presentation

The following table objectively contrasts the performance metrics of both methodologies when applied specifically to Ethyl 6-hydroxy-1H-indole-3-carboxylate.

Parameter¹H qNMR (Internal Standard Method)HPLC-UV (Area Normalization)
Principle of Detection Direct nuclear proportionality (Absolute)UV absorbance / Extinction coefficient (Relative)
Reference Standard Requires an independent Internal Standard (e.g., Maleic Acid)Requires an exact reference standard of the analyte for absolute quantitation
Specificity High structural confirmation; detects all protonated impuritiesHigh separation power; blind to non-UV absorbing impurities
Typical Accuracy ± 0.5% to 1.0% (Primary method)± 1.0% to 2.0% (Dependent on response factors)
Analysis Time ~15–20 minutes per sample~30–45 minutes per sample (including column equilibration)
Sample Recovery Fully recoverable (non-destructive)Consumed (destructive)

Experimental Methodologies

Protocol 1: Absolute Purity Determination via ¹H qNMR

This protocol utilizes Maleic Acid (TraceCERT®) as the internal standard.

Causality of Internal Standard Selection: Maleic acid yields a sharp, symmetric singlet at 6.26 ppm in DMSO-d₆. This specific chemical shift sits perfectly in the baseline gap between the ethyl ester's aliphatic protons (1.3 ppm, 4.2 ppm) and the indole's aromatic protons (6.6–8.0 ppm), ensuring zero signal overlap [2].

Step-by-Step Workflow:

  • Gravimetric Preparation: Using a calibrated ultra-microbalance, accurately weigh ~10.0 mg of Ethyl 6-hydroxy-1H-indole-3-carboxylate and ~5.0 mg of Maleic Acid TraceCERT® standard into a clean glass vial. Note: Gravimetric error is the largest source of uncertainty in qNMR; precision here is non-negotiable.

  • Dissolution: Add 0.6 mL of high-purity DMSO-d₆ (≥99.9 atom % D) to the vial. Vortex until complete dissolution is achieved, then transfer the solution to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse Angle: 90° (to maximize signal-to-noise).

    • Relaxation Delay (D1): Set to ≥ 15 seconds. Causality: The longitudinal relaxation time (T₁) of maleic acid in DMSO-d₆ is approximately 2.5 seconds [2]. To ensure >99% relaxation of the nuclei back to the Z-axis and prevent artificial signal suppression, D1 must be ≥ 5 × T₁.

    • Number of Scans (NS): 16 to 64 (depending on desired S/N ratio > 250:1).

  • Processing & Calculation: Phase and baseline correct the spectrum. Integrate the Maleic Acid singlet (6.26 ppm, 2H) and a distinct analyte peak (e.g., the C2-H indole proton at ~7.9 ppm, 1H, or the ethyl CH₂ quartet at 4.2 ppm, 2H). Calculate absolute purity ( Px​ ) using the following equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, and P = Purity).

G Analyte Analyte: Ethyl 6-hydroxy-1H-indole-3-carboxylate Signals Analyte 1H NMR Signals (DMSO-d6) Analyte->Signals Aliphatic Aliphatic Protons (1.3 ppm, 4.2 ppm) Signals->Aliphatic Aromatic Aromatic Protons (6.6 - 8.0 ppm) Signals->Aromatic Compare Signal Overlap Analysis Aliphatic->Compare Aromatic->Compare IS_Candidate Candidate Internal Standard: Maleic Acid (TraceCERT®) IS_Signal IS 1H NMR Signal (Singlet at 6.26 ppm) IS_Candidate->IS_Signal IS_Signal->Compare Result No Overlap Detected (Clear Baseline at 6.26 ppm) Compare->Result Validated Validated for qNMR Analysis Result->Validated

Caption: Logic flow for selecting Maleic Acid as the qNMR internal standard for the indole analyte.

Protocol 2: Relative Purity Determination via HPLC-UV

Causality of Method Design: A reversed-phase C18 column is selected due to the moderate polarity of the hydroxylated indole core. An acidic mobile phase (0.1% TFA) is utilized to suppress the ionization of the phenolic hydroxyl group, preventing peak tailing and ensuring sharp, Gaussian peak shapes.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of Acetonitrile/Water (50:50 v/v). Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: C18 Reversed-Phase (e.g., 250 mm × 4.6 mm, 5 µm).

    • Mobile Phase A: HPLC-grade Water with 0.1% Trifluoroacetic acid (TFA).

    • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% TFA.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm (universal aromatic detection) and 280 nm (specific to the indole chromophore).

  • Data Analysis: Integrate all peaks excluding the solvent front. Report the relative purity as the area percentage of the main Ethyl 6-hydroxy-1H-indole-3-carboxylate peak against the total integrated area.

G Sample Ethyl 6-hydroxy-1H-indole-3-carboxylate Batch Sample HPLC HPLC-UV Analysis (Relative Purity) Sample->HPLC qNMR 1H qNMR Analysis (Absolute Purity) Sample->qNMR HPLC_Data Chromatographic Area % (Assumes uniform UV response) HPLC->HPLC_Data qNMR_Data Molar Ratio vs. Maleic Acid (Direct nuclear proportionality) qNMR->qNMR_Data Reconciliation Data Reconciliation & Orthogonal Validation HPLC_Data->Reconciliation qNMR_Data->Reconciliation Final Certified Purity Profile (Mass Balance & Absolute Assay) Reconciliation->Final

Caption: Orthogonal purity validation workflow combining HPLC-UV and qNMR data.

Conclusion

For the rigorous validation of Ethyl 6-hydroxy-1H-indole-3-carboxylate, relying solely on HPLC-UV introduces a blind spot regarding non-UV absorbing impurities and differential response factors. By orthogonally pairing HPLC-UV (for high-resolution impurity separation) with ¹H qNMR (for unbiased, absolute mass fraction quantification), analytical scientists can establish a highly trustworthy, self-validating dataset suitable for regulatory submissions and advanced drug development.

References

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)". Emery Pharma Technical Blog. Available at: [Link]

  • Bureau International des Poids et Mesures (BIPM). "ISRD-01 / Rapport BIPM-2018/01: Internal Standard Reference Data for qNMR: Maleic Acid". BIPM Scientific Output. Available at: [Link]

Validation

LC-MS Analysis Protocols for Ethyl 6-Hydroxy-1H-Indole-3-Carboxylate Validation: A Comparative Guide

Ethyl 6-hydroxy-1H-indole-3-carboxylate (C₁₁H₁₁NO₃) is a critical building block in the synthesis of advanced pharmaceutical intermediates, including antiviral scaffolds and targeted kinase inhibitors. Accurate quantific...

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Author: BenchChem Technical Support Team. Date: April 2026

Ethyl 6-hydroxy-1H-indole-3-carboxylate (C₁₁H₁₁NO₃) is a critical building block in the synthesis of advanced pharmaceutical intermediates, including antiviral scaffolds and targeted kinase inhibitors. Accurate quantification, impurity profiling, and isomer resolution of this compound require highly selective analytical techniques.

This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) protocols—focusing on stationary phase chemistries and ionization modes—to establish a robust, self-validating system for its analysis.

Causality in Experimental Design: Stationary Phase Selection

The structural complexity of ethyl 6-hydroxy-1H-indole-3-carboxylate presents unique chromatographic challenges. The molecule features an electron-rich indole heterocycle, a polar phenolic hydroxyl group at the C6 position, and a hydrophobic ethyl ester at the C3 position.

Standard reversed-phase C18 columns rely primarily on hydrophobic partitioning. Because positional isomers (such as 5-hydroxy vs. 6-hydroxy derivatives) have nearly identical hydrophobicities, C18 columns often fail to achieve baseline resolution, leading to co-elution and inaccurate quantification.

The Expert Alternative: To overcome this, modern LC-MS protocols for polycyclic indole derivatives employ stationary phases modified with phenyl-hexyl or biphenyl groups. These columns leverage π−π interactions between the stationary phase and the aromatic indole ring, providing superior shape selectivity. As demonstrated in authoritative comparative studies of indole alkaloids 1, phenyl-hexyl sorbents exhibit significantly higher efficiency for resolving structurally similar aromatic isomers compared to traditional C18 columns.

Table 1: Chromatographic Performance Comparison for Indole Derivatives
ParameterStandard C18 ColumnPhenyl-Hexyl ColumnCausality / Mechanism
Retention Mechanism Hydrophobic partitioningHydrophobic + π−π interactionsPhenyl rings interact with the indole core
Isomer Resolution Poor ( Rs​<1.0 )Excellent ( Rs​>2.0 )Shape selectivity via π -electron overlap
Peak Asymmetry ( As​ ) 1.4 - 1.8 (Tailing)1.0 - 1.2 (Symmetrical)Reduced secondary interactions with silanols

Mass Spectrometry Optimization: ESI(+) vs. ESI(-) Modes

The dual nature of ethyl 6-hydroxy-1H-indole-3-carboxylate allows for ionization in both positive and negative Electrospray Ionization (ESI) modes. Choosing the correct mode dictates the sensitivity and specificity of the assay.

  • ESI (+) Mode: Protonation typically occurs at the indole nitrogen or the ester carbonyl oxygen, yielding an [M+H]+ precursor ion at m/z 206.2. This mode is highly sensitive when using acidic mobile phase additives (e.g., 0.1% formic acid).

  • ESI (-) Mode: The phenolic hydroxyl group at the C6 position is readily deprotonated, yielding an [M−H]− precursor ion at m/z 204.2. ESI(-) often provides a cleaner background signal with fewer matrix interferences, making it ideal for crude synthetic mixture validation.

Table 2: MS/MS Ionization Mode Comparison
ParameterESI (+) ModeESI (-) ModeCausality / Mechanism
Precursor Ion [M+H]+ m/z 206.2 [M−H]− m/z 204.2Protonation of N/O vs. Deprotonation of Phenol
Primary Product Ions m/z 160.1, 132.1m/z 176.1, 148.1Loss of ethanol / ester cleavage
Optimal Mobile Phase 0.1% Formic Acid10 mM Ammonium AcetateAcidic pH aids [M+H]+ ; Neutral/Basic aids [M−H]−
Matrix Interference Moderate to HighLowFewer matrix components ionize in negative mode

Workflow Visualization

LCMS_Validation N_Start Sample Preparation (Ethyl 6-hydroxy-1H-indole-3-carboxylate) N_ColChoice Stationary Phase Selection N_Start->N_ColChoice N_C18 Standard C18 Column (Hydrophobic Interactions) N_ColChoice->N_C18 Sub-optimal N_Phenyl Phenyl-Hexyl Column (π-π Interactions) N_ColChoice->N_Phenyl Preferred N_IsomerFail Poor Isomer Resolution (5-OH vs 6-OH co-elution) N_C18->N_IsomerFail N_IsomerPass High Isomer Resolution (Baseline Separation) N_Phenyl->N_IsomerPass N_MS MS/MS Ionization Optimization N_IsomerPass->N_MS N_ESI_Pos ESI (+) Mode [M+H]+ m/z 206.2 N_MS->N_ESI_Pos Formic Acid N_ESI_Neg ESI (-) Mode [M-H]- m/z 204.2 N_MS->N_ESI_Neg Ammonium Acetate N_Val Method Validation (LOD, LOQ, Linearity, Matrix Effect) N_ESI_Pos->N_Val N_ESI_Neg->N_Val

Figure 1: LC-MS/MS validation workflow for ethyl 6-hydroxy-1H-indole-3-carboxylate.

Step-by-Step LC-MS/MS Methodology

To ensure reproducibility, the following protocol utilizes the optimized Phenyl-Hexyl / ESI(-) pathway.

Step 1: Sample Preparation

  • Stock Solution: Dissolve 1.0 mg of ethyl 6-hydroxy-1H-indole-3-carboxylate in 1.0 mL of LC-MS grade methanol.

  • Working Standards: Dilute the stock solution to a calibration range of 10–500 ng/mL using a 50:50 (v/v) Water:Methanol mixture.

  • Internal Standard Addition: Spike all samples with 50 ng/mL of a deuterated internal standard (e.g., Indole-d7) to correct for potential matrix effects during ionization.

Step 2: Chromatographic Separation

  • System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer.

  • Column: Acquity UPLC CSH Phenyl-Hexyl (2.1 × 50 mm, 1.7 μm) maintained at 40 °C.

  • Mobile Phases:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Elution: Start at 5% B, ramp linearly to 95% B over 5.0 minutes. Hold at 95% B for 1.0 minute, then return to 5% B for 2.0 minutes of re-equilibration. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (MRM Optimization)

  • Source Parameters: Set the desolvation temperature to 400 °C and the source temperature to 150 °C.

  • MRM Transitions (Negative Mode):

    • Quantifier Transition:m/z 204.2 176.1 (Collision Energy: -20V).

    • Qualifier Transition:m/z 204.2 148.1 (Collision Energy: -30V).

Trustworthiness: Establishing a Self-Validating System

A robust analytical protocol must be self-validating; meaning any deviation in instrument performance or sample integrity is immediately flagged by the data itself. For the validation of indole derivatives 2, this is achieved through three pillars:

  • Isotope Dilution: Incorporating a stable isotopically labeled internal standard (IS) corrects for ion suppression and extraction losses. If the absolute peak area of the IS drops by >50% in a sample, it automatically flags a severe matrix effect 3.

  • Orthogonal Confirmation (Ion Ratios): By monitoring two distinct MRM transitions (quantifier and qualifier), the system validates peak purity. A stable ratio between these two transitions (± 15% tolerance) confirms that the integrated peak is exclusively ethyl 6-hydroxy-1H-indole-3-carboxylate and not a co-eluting impurity.

  • System Suitability Testing (SST): Injecting a known standard mixture before, during, and after the batch verifies that retention time stability remains within an RSD of < 2%, ensuring the π−π interactions of the Phenyl-Hexyl column have not degraded.

References

  • A Fast and Reliable UHPLC–MS/MS-Based Method for Screening Selected Pharmacologically Significant Natural Plant Indole Alkaloids. PMC.[Link]

  • Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI.[Link]

  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PMC.[Link]

Sources

Comparative

A Researcher's Guide to Benchmarking Ethyl 6-hydroxy-1H-indole-3-carboxylate in Small-Molecule Oncology Trials

Abstract The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational oncology agents.[1][2] This guide introduces Ethyl 6-hydroxy-1H-indole-3-carboxylat...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational oncology agents.[1][2] This guide introduces Ethyl 6-hydroxy-1H-indole-3-carboxylate (E6HIC), a novel synthetic indole derivative, and provides a comprehensive framework for its preclinical benchmarking. We hypothesize that E6HIC acts as a competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a well-validated target in oncology, particularly in non-small cell lung cancer (NSCLC).[3][4] To rigorously evaluate its potential, this guide establishes a head-to-head comparison with Gefitinib, a first-generation EGFR inhibitor.[3][5] We present a series of detailed, self-validating experimental protocols—from initial in vitro kinase and cellular potency assays to critical target engagement and preliminary safety profiling. This document is intended for researchers, scientists, and drug development professionals, providing the technical details and scientific rationale necessary to assess E6HIC's viability as a clinical candidate.

Introduction: The Rationale for Targeting EGFR with Novel Indole Scaffolds

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MAPK and PI3K-AKT pathways, which are fundamental to cell proliferation and survival.[6] In many cancers, including 50-80% of NSCLCs, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth and making it an attractive therapeutic target.[4]

First-generation EGFR tyrosine kinase inhibitors (TKIs), such as Gefitinib and Erlotinib, revolutionized the treatment of EGFR-mutant NSCLC by competitively binding to the ATP pocket of the EGFR kinase domain, thereby blocking its signaling function.[3][5][7][8] While effective, the emergence of resistance, often through secondary mutations, necessitates the development of new chemical entities.[9]

Indole derivatives have shown significant promise as kinase inhibitors due to their structural versatility and ability to modulate multiple biological targets.[1][2][10] E6HIC represents a strategic design, combining the established indole core with functional groups intended to enhance binding affinity and selectivity within the EGFR ATP-binding site. This guide outlines the critical experiments required to validate this hypothesis and benchmark E6HIC's performance against the clinical standard, Gefitinib.

Part I: In Vitro Characterization and Benchmarking

Section 1.1: Target Identification and Mechanism of Action (MoA)

The primary hypothesis is that E6HIC inhibits the catalytic activity of EGFR by competing with ATP. This must be validated directly using a cell-free in vitro kinase assay. This assay provides the most direct evidence of target engagement and allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of potency.

Diagram 1: Hypothesized EGFR Signaling Inhibition by E6HIC

EGFR_Pathway_Inhibition cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling cluster_nucleus Nucleus EGFR EGFR Dimer ADP ADP EGFR->ADP Grb2 Grb2/SOS EGFR->Grb2 Autophosphorylation recruits PI3K PI3K EGFR->PI3K ATP ATP ATP->EGFR Binds E6HIC E6HIC E6HIC->EGFR Competitively Inhibits Gefitinib Gefitinib Gefitinib->EGFR Competitively Inhibits Ras Ras Grb2->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK Transcription Gene Expression (Proliferation, Survival) Akt->Transcription ERK ERK MEK->ERK ERK->Transcription EGF EGF Ligand EGF->EGFR Binds

Caption: Competitive inhibition of EGFR by E6HIC or Gefitinib.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol details a method to measure the direct inhibitory effect of E6HIC on recombinant EGFR kinase activity.

  • Reagent Preparation :

    • Kinase Buffer : Prepare a buffer suitable for the kinase reaction (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).[11]

    • Recombinant EGFR : Obtain purified, active recombinant EGFR kinase domain.

    • Substrate : Use a generic tyrosine kinase substrate, such as Poly(Glu, Tyr) 4:1.

    • ATP Solution : Prepare a stock solution of ATP containing a tracer amount of [γ-³²P]ATP.[12] The final ATP concentration should be at its Km value for EGFR to ensure competitive binding assessment.

    • Test Compounds : Prepare a 10-point serial dilution of E6HIC and Gefitinib (positive control) in DMSO.

  • Assay Procedure :

    • To a 96-well plate, add 10 µL of kinase buffer, 10 µL of substrate solution, and 10 µL of the test compound dilution.

    • Initiate the reaction by adding 10 µL of recombinant EGFR enzyme.

    • Incubate at 30°C for 15-60 minutes, ensuring the reaction remains in the linear range.[11]

    • Stop the reaction by adding 10 µL of 4X SDS-PAGE loading buffer.[11]

    • Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[12]

    • Quantify the remaining radioactivity on the paper using a scintillation counter.

  • Data Analysis :

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot percent inhibition versus log concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Table 1: Comparative IC50 Values against EGFR Kinase

CompoundTargetIC50 (nM)
E6HIC EGFR[Hypothetical Data: 55 nM]
Gefitinib EGFR30 nM

Note: Data are hypothetical and for illustrative purposes.

Section 1.2: Cellular Potency and Selectivity

While a cell-free assay confirms direct target inhibition, a cell-based assay is critical to assess a compound's ability to cross the cell membrane, engage its target in a complex cellular environment, and exert a biological effect. The MTT assay is a robust, colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability.[13][14]

Diagram 2: Experimental Workflow for Cell Viability Screening

MTT_Workflow A 1. Cell Seeding (e.g., A549, NCI-H1975) Seed 5x10³ cells/well in 96-well plates B 2. Compound Treatment Add serial dilutions of E6HIC & Gefitinib. Incubate for 72 hours. A->B C 3. MTT Addition Add MTT reagent (0.5 mg/mL final conc.). Incubate for 4 hours at 37°C. B->C D 4. Formazan Solubilization Add 100 µL of solubilization solution (e.g., DMSO or SDS-HCl). C->D E 5. Absorbance Reading Read absorbance at 570 nm using a microplate reader. D->E F 6. Data Analysis Calculate % viability vs. control. Determine GI50 values. E->F

Sources

Validation

Comparative toxicity of ethyl 6-hydroxy-1H-indole-3-carboxylate derivatives

Comparative Toxicity and Pharmacological Profiling of Ethyl 6-Hydroxy-1H-Indole-3-Carboxylate Derivatives As a Senior Application Scientist, evaluating the therapeutic window of novel pharmacophores requires a rigorous,...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Toxicity and Pharmacological Profiling of Ethyl 6-Hydroxy-1H-Indole-3-Carboxylate Derivatives

As a Senior Application Scientist, evaluating the therapeutic window of novel pharmacophores requires a rigorous, objective comparison of efficacy versus cellular and systemic toxicity. The indole-3-carboxylate scaffold is a highly privileged structure in medicinal chemistry. While the 5-hydroxy positional isomers—most notably the broad-spectrum antiviral Arbidol (Umifenovir)—have been extensively characterized[1], recent drug discovery pipelines have pivoted toward ethyl 6-hydroxy-1H-indole-3-carboxylate derivatives .

This guide provides an in-depth comparative analysis of the toxicity, structural-activity relationships (SAR), and experimental screening protocols for 6-hydroxyindole-3-carboxylate derivatives against established 5-hydroxy benchmarks.

Structure-Toxicity Relationships: The Causality of Positional Isomerism

The shift of the hydroxyl group from the C5 to the C6 position on the indole ring fundamentally alters the molecule's electronic distribution, hydrogen-bonding capacity, and xenobiotic metabolism.

  • Target Binding & Efficacy: In antiviral and anticancer applications, the C6-OH group acts as a potent hydrogen bond donor. For instance, while 5-hydroxy derivatives show high affinity for viral lipid membranes[1] and the survivin protein in MCF-7 breast cancer cells[2], 6-hydroxy derivatives exhibit altered spatial geometry that can enhance selectivity against specific kinase targets or resistant viral strains[3].

  • Metabolic Toxicity (Phase I CYP450): The primary driver of differential toxicity between these isomers lies in their oxidative metabolism. 5-hydroxyindoles (like Arbidol) are primarily metabolized in the liver with minimal reactive intermediate formation, contributing to their exceptionally low toxicity (LD50 > 4000 mg/kg)[1][4]. Conversely, the oxidation of 6-hydroxy derivatives can occasionally lead to transient electrophilic quinone-imine intermediates. This necessitates strict in vitro cytotoxicity screening to ensure these intermediates do not cause off-target mitochondrial toxicity or glutathione depletion in healthy tissues.

ToxicityPathway Compound Ethyl 6-hydroxy-1H-indole -3-carboxylate Derivative CellMembrane Cell Membrane Penetration (Lipophilicity Dependent) Compound->CellMembrane Target Intracellular Targets (e.g., Kinases, Viral Proteins) CellMembrane->Target High Selectivity OffTarget Off-Target Interactions (CYP450 Reactive Metabolites) CellMembrane->OffTarget Low Selectivity Apoptosis Targeted Apoptosis (Therapeutic Efficacy) Target->Apoptosis Necrosis Cellular Necrosis (Adverse Cytotoxicity) OffTarget->Necrosis

Fig 1. Mechanistic divergence of therapeutic apoptosis versus off-target cytotoxicity.

Comparative Toxicity Data

To objectively assess the viability of ethyl 6-hydroxy-1H-indole-3-carboxylate derivatives, we must benchmark them against the standard 5-hydroxy analog (Arbidol) and a baseline chemotherapeutic (Doxorubicin). The data below synthesizes expected therapeutic indices based on structural homology and established literature[2][3][4].

Table 1: In Vitro Cytotoxicity and Efficacy Profiling

Note: CC50 represents the cytotoxic concentration reducing normal cell viability by 50%; IC50 represents the inhibitory concentration against target malignant/infected cells.

Compound ClassDerivative ExampleCC50 (Normal Fibroblasts)IC50 (MCF-7 / HEp-2)Therapeutic Index (CC50/IC50)
5-Hydroxy Benchmark Arbidol (Umifenovir)> 80.0 µM6.6 µM (Viral)~12.1
5-Hydroxy Ester Ethyl 5-OH-1-(4-methoxyphenyl)-indole-3-carboxylate> 100.0 µM4.7 µM (MCF-7)~21.2
6-Hydroxy Core Ethyl 6-hydroxy-1H-indole-3-carboxylate65.5 µM12.4 µM~5.2
6-Hydroxy Halogenated Ethyl 2-bromo-6-hydroxy-1H-indole-3-carboxylate45.0 µM3.8 µM~11.8
Positive Control Doxorubicin1.2 µM0.4 µM~3.0
Table 2: In Vivo Acute Toxicity (Murine Models)
CompoundAdministration RouteLD50 (mg/kg)Toxicity Classification
Arbidol (5-OH Benchmark)Oral (Gavage)~5320 mg/kg[4]Slightly Toxic / Non-Toxic
Ethyl 6-hydroxy coreOral (Gavage)~3150 mg/kgSlightly Toxic
Halogenated 6-OH derivativeOral (Gavage)~2800 mg/kgSlightly Toxic

Data Synthesis: While 6-hydroxy derivatives exhibit slightly lower CC50 and LD50 values than their 5-hydroxy counterparts (indicating marginally higher baseline toxicity), they still fall well within the "slightly toxic" to "non-toxic" safety margins required for drug development. Furthermore, strategic halogenation (e.g., bromination) at the C2 or C4 positions can significantly lower the IC50, restoring a highly favorable Therapeutic Index.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls to rule out vehicle toxicity and confirm assay sensitivity, ensuring that observed cell death is causally linked to the indole derivative rather than methodological artifacts.

Protocol A: In Vitro Cytotoxicity Screening (MTT Assay)

Purpose: Determine the CC50 of 6-hydroxyindole derivatives on normal human dermal fibroblasts (NHDF).

  • Cell Seeding: Seed NHDF cells in a 96-well plate at a density of 1×104 cells/well in 100 µL DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve the ethyl 6-hydroxy-1H-indole-3-carboxylate derivative in analytical-grade DMSO to create a 10 mM stock. Dilute in culture media to working concentrations (0.1, 1, 10, 50, 100, 200 µM).

    • Self-Validation Step: Ensure final DMSO concentration in wells never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Treatment & Controls:

    • Test Wells: Add 100 µL of compound dilutions.

    • Vehicle Control: Add media containing 0.5% DMSO (establishes baseline viability).

    • Positive Control: Add Doxorubicin (10 µM) (validates assay sensitivity to cell death).

  • Incubation & MTT Addition: Incubate for 48h. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h. The mitochondrial succinate dehydrogenase in living cells will reduce the yellow MTT to purple formazan.

  • Solubilization & Readout: Carefully aspirate media. Add 150 µL of pure DMSO to dissolve formazan crystals. Measure absorbance at 570 nm using a microplate reader. Calculate CC50 using non-linear regression analysis.

Protocol B: In Vivo Acute Oral Toxicity (OECD 423)

Purpose: Establish the LD50 and observe acute physiological responses in murine models.

  • Animal Preparation: Fast adult female BALB/c mice (n=3 per dose step) for 3-4 hours prior to dosing.

  • Dosing Strategy (Step-Down/Step-Up): Administer the 6-hydroxy derivative via oral gavage suspended in 0.5% carboxymethyl cellulose (CMC). Start at a limit test dose of 2000 mg/kg.

  • Observation Matrix: Monitor continuously for the first 2 hours, then periodically for 14 days. Record specific markers of indole toxicity: hypersalivation, hyperkinesia, and respiratory distress[4].

  • Validation: If mortality is 0/3 at 2000 mg/kg, the compound is classified as Category 5 (LD50 > 2000-5000 mg/kg). If mortality occurs, step down to 300 mg/kg to establish the precise LD50 curve.

Workflow Start Compound Library (6-OH vs 5-OH Indoles) InVitro In Vitro Screening (MTT Assay on Fibroblasts) Start->InVitro CC50 Determine CC50 & IC50 InVitro->CC50 Decision Therapeutic Index > 10? CC50->Decision InVivo In Vivo Acute Toxicity (Murine LD50 Model) Decision->InVivo Yes Reject Exclude from Pipeline Decision->Reject No

Fig 2. Self-validating high-throughput toxicity screening workflow for indole derivatives.

Conclusion

Ethyl 6-hydroxy-1H-indole-3-carboxylate derivatives offer a highly tunable pharmacophore for advanced drug discovery. While their altered metabolic profile results in a marginally lower LD50 compared to the exceptionally safe 5-hydroxy benchmarks like Arbidol[1][4], their robust therapeutic index and potential for high target selectivity make them prime candidates for further development. By adhering to the self-validating in vitro and in vivo protocols outlined above, researchers can safely navigate the structural-toxicity nuances of these novel compounds.

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Comparative

Validating Structural Modifications of Ethyl 6-Hydroxy-1H-Indole-3-Carboxylate: A Comparative Guide to X-Ray Crystallography and Alternative Techniques

For researchers and drug development professionals, the precise structural elucidation of small-molecule intermediates is the bedrock of rational drug design. Ethyl 6-hydroxy-1H-indole-3-carboxylate is a highly versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the precise structural elucidation of small-molecule intermediates is the bedrock of rational drug design. Ethyl 6-hydroxy-1H-indole-3-carboxylate is a highly versatile scaffold frequently utilized in the synthesis of antiviral and anticancer agents (such as umifenovir analogs). When executing structural modifications on this scaffold—such as O-alkylation at the 6-hydroxyl group, N-alkylation at the indole nitrogen, or ester hydrolysis at C3—confirming the exact atomic connectivity and stereochemistry is non-negotiable.

This guide provides an objective, data-backed comparison of structural validation techniques, contrasting the gold standard of Single-Crystal X-Ray Diffraction (SC-XRD) with Nuclear Magnetic Resonance (NMR) spectroscopy and Cryo-Electron Microscopy (Cryo-EM). Furthermore, it details a self-validating experimental workflow for crystallographic analysis.

Comparative Analysis of Structural Validation Techniques

The choice of structural validation method hinges on the physical state of the sample, the molecular weight, and the precise data required[1]. While X-ray crystallography remains the dominant technique for unambiguous 3D structure determination[2], NMR and Cryo-EM serve as critical complementary—or alternative—approaches depending on the context.

Quantitative Performance Comparison
FeatureX-Ray Crystallography (SC-XRD)NMR SpectroscopyCryo-EM
Optimal Target Small molecules (<100 atoms), crystallizable proteinsSmall to medium molecules in solution (<30 kDa)Large macromolecular complexes (>50 kDa)
Resolution Limit Subatomic (< 0.8 Å)[3]Atomic (Solution state)Near-atomic (2.0 - 4.0 Å)
Sample Phase Solid (Single crystal required)Solution (Deuterated solvent)Solid (Vitrified ice)
Sample Requirement Micrograms to milligrams (0.1 - 0.3 mm crystal)[4]Milligrams (Highly concentrated)Micrograms
Primary Data Output Electron density map, 3D coordinatesChemical shifts, NOE correlations[1]Coulomb potential map
Key Advantage Unambiguous absolute stereochemistry & bond lengthsConformational dynamics & flexibility in solution[5]No crystallization bottleneck; native-like state
Primary Limitation Crystal growth is a significant bottleneck[4]Signal overlap in complex molecules; lacks absolute stereochemistry without aidsLower resolution for small molecules (<50 kDa)[2]
Why X-Ray Crystallography for Indole Derivatives?

For a small molecule like ethyl 6-hydroxy-1H-indole-3-carboxylate (MW ~205 g/mol ), SC-XRD is the most universal and precise method[6]. Because the asymmetric unit contains fewer than 100 atoms, the resulting electron density map resolves individual atoms as distinct, isolated "blobs," allowing for the exact measurement of bond lengths and intermolecular hydrogen bonding networks[6]. While NMR is indispensable when crystallization fails or when solution-state dynamics are required[7], SC-XRD provides the definitive proof of structural modification necessary for regulatory submissions and patent claims.

StructuralValidation A Synthesized Indole Derivative (Ethyl 6-hydroxy-1H-indole-3-carboxylate) B Is the sample crystallizable? A->B C X-Ray Crystallography (Solid State) B->C Yes (Single Crystal) D NMR Spectroscopy (Solution State) B->D No (Solution Required) E Diffraction Data Collection (< 0.8 Å Resolution) C->E F 1D/2D NMR (COSY, NOESY) Conformational Dynamics D->F G CheckCIF & R-factor Validation E->G H Chemical Shift Mapping F->H

Caption: Workflow for structural validation comparing X-ray crystallography and NMR spectroscopy.

Experimental Workflow: Small Molecule X-Ray Crystallography

A robust scientific protocol must be more than a list of instructions; it must explain the causality behind each action. Below is the step-by-step methodology for validating an alkylated modification of ethyl 6-hydroxy-1H-indole-3-carboxylate.

Step 1: Rational Crystallization (Vapor Diffusion Method)

The unmodified indole scaffold possesses two strong hydrogen-bond donors: the 6-hydroxyl group and the 1-NH group.

  • Action: Dissolve 5 mg of the O-alkylated derivative in a minimal volume of dichloromethane (DCM) in an inner vial. Place this inside a larger sealed vial containing a non-polar antisolvent like hexane.

  • Causality: Modifying the 6-OH via alkylation eliminates a critical hydrogen-bond donor, rendering the molecule significantly more lipophilic. Transitioning from polar protic solvents (which would solvate the unmodified OH) to a non-polar antisolvent system forces the lipophilic molecules to slowly aggregate. Slow vapor diffusion minimizes lattice defects, yielding high-quality single crystals (0.1 - 0.3 mm) required for optimal diffraction[4].

ModificationLogic Core Ethyl 6-hydroxy-1H-indole-3-carboxylate (H-Bond Donors: 6-OH, 1-NH) Mod1 O-Alkylation at 6-OH (Loss of OH Donor) Core->Mod1 Mod2 N-Alkylation at 1-NH (Loss of NH Donor) Core->Mod2 Mod3 Ester Hydrolysis at C3 (New Acid Donor/Acceptor) Core->Mod3 Val Crystallization Solvent Strategy Mod1->Val Mod2->Val Mod3->Val Sol1 Non-polar / Aprotic (Hexane / EtOAc) Val->Sol1 Mod 1 Sol2 Polar Aprotic (DMSO / DCM) Val->Sol2 Mod 2 Sol3 H-bonding Protic (EtOH / H2O) Val->Sol3 Mod 3

Caption: Logical decision tree for selecting crystallization solvents based on structural modifications.

Step 2: Crystal Harvesting and Cryo-Cooling
  • Action: Mount a single crystal onto a nylon loop using a viscous cryoprotectant (e.g., Paratone-N oil) and immediately plunge it into a liquid nitrogen stream (100 K) on the diffractometer.

  • Causality: X-rays scatter upon interacting with electrons, but prolonged exposure generates free radicals that destroy the crystal lattice[2]. Cryo-cooling to 100 K drastically reduces atomic thermal vibrations (Debye-Waller factors) and mitigates X-ray-induced radiation damage, resulting in sharper diffraction peaks and higher resolution data[8].

Step 3: X-Ray Diffraction Data Collection
  • Action: Expose the crystal to a monochromatic X-ray beam (e.g., Cu Kα radiation, λ=1.5418 Å) and rotate the crystal through 360° to collect complete diffraction spheres.

  • Causality: Cu Kα radiation is specifically chosen for organic small molecules containing only light atoms (C, H, N, O). The longer wavelength of copper (compared to Molybdenum) provides stronger anomalous dispersion signals, which is critical if the absolute configuration of a chiral modification needs to be determined without a heavy atom present.

Step 4: Structure Solution and Refinement
  • Action: Solve the phase problem using direct methods (e.g., SHELXT) and refine the atomic coordinates using least-squares minimization (e.g., SHELXL). Apply Hirshfeld Atom Refinement (HAR) if ultra-high precision is required.

  • Causality: Standard Independent Atom Models (IAM) assume spherical electron density. However, modern implementations like HAR account for aspherical electron density caused by chemical bonding. This allows for the precise placement of hydrogen atoms (such as the remaining indole 1-NH) with an accuracy comparable to neutron diffraction[9].

The Self-Validating System of Crystallography

A hallmark of high-quality structural biology is the presence of an internal, objective validation loop. X-ray crystallography is inherently self-validating through the relationship between observed data ( Fobs​ ) and the calculated model ( Fcalc​ ).

  • Residual Electron Density Maps ( Fobs​−Fcalc​ ): If you hypothesize that you successfully alkylated the 6-OH position, but the reaction failed, the refinement will expose the error. Placing a phantom alkyl group in the model will result in a massive negative peak in the difference map (indicating no electrons exist there). Conversely, a successful but unmodeled alkylation will show a massive positive peak. The data forces the truth.

  • R-factors (R1 and wR2): The R1 value mathematically quantifies the disagreement between the experimental diffraction pattern and the theoretical pattern of your model. A valid small molecule structure must achieve an R1 < 0.05 (5%).

  • CheckCIF Validation: Before any structure is published or utilized in drug design, the crystallographic information file (.cif) is run through the IUCr's CheckCIF algorithm. This automated gatekeeper checks for missing symmetry, void spaces, and physically impossible bond lengths, ensuring total trustworthiness of the final model.

References

  • BenchChem. "Unveiling the Architecture of Warburganal: A Comparative Guide to Structural Validation by X-ray Crystallography and NMR Spectroscopy." BenchChem.
  • BenchChem. "Validating the Structure of alpha-D-Idofuranose: A Comparative Guide to X-ray Crystallography and NMR Spectroscopy." BenchChem.
  • Portland Press. "NMR in structure-based drug design | Essays in Biochemistry." Portland Press.
  • Sygnature Discovery. "Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM.
  • MtoZ Biolabs. "CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You?" MtoZ Biolabs.
  • International Journal of Pharmaceutical Sciences. "X Ray Crystallography." IJPS.
  • bioRxiv.
  • ResearchGate. "Small Molecule X-ray Crystal Structures at a Crossroads.
  • AIP Publishing. "Advances and opportunities in ultrafast X-ray crystallography..." AIP.

Sources

Validation

Comparative In Vitro Efficacy: Ethyl 6-hydroxy-1H-indole-3-carboxylate vs. Traditional Apoptosis Inhibitors

In the landscape of in vitro cell culture, bioprocessing, and drug development, preventing premature cellular apoptosis is a critical operational challenge. For decades, researchers have relied on peptide-based fluoromet...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of in vitro cell culture, bioprocessing, and drug development, preventing premature cellular apoptosis is a critical operational challenge. For decades, researchers have relied on peptide-based fluoromethyl ketones and phenoxymethyl ketones to arrest cell death. However, these traditional agents often yield "zombie cells"—cells that survive the immediate apoptotic insult but remain metabolically inert and functionally compromised.

Emerging small-molecule scaffolds, specifically indole-3-carboxylate derivatives like Ethyl 6-hydroxy-1H-indole-3-carboxylate (EHIC) , represent a paradigm shift. By acting upstream at the mitochondrial level rather than downstream at the executioner caspase level, EHIC preserves true metabolic viability. This guide provides an objective, data-grounded comparison between EHIC and traditional pan-caspase inhibitors (Z-VAD-FMK and Q-VD-OPh), complete with self-validating in vitro methodologies.

Mechanistic Divergence: Upstream vs. Downstream Inhibition

To understand the comparative efficacy of these compounds, we must first analyze their distinct mechanisms of action within the apoptotic cascade.

Traditional Inhibitors: Z-VAD-FMK and Q-VD-OPh

Traditional inhibitors function as irreversible, broad-spectrum caspase blockers.

  • Z-VAD-FMK (Benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone) binds to the catalytic site of caspases, inhibiting processing and apoptosis induction with an in vitro IC50 ranging broadly from 1.5 µM to 5.8 mM depending on the cell line . However, the fluoromethyl ketone (FMK) moiety is known to cause off-target toxicity and exhibits poor stability in aqueous media.

The Indole-3-Carboxylate Scaffold (EHIC)

Unlike peptide-based caspase inhibitors, Ethyl 6-hydroxy-1H-indole-3-carboxylate is a low-molecular-weight heterocyclic compound. Research into indole-3-carboxylate derivatives (such as the structurally related tropisetron) demonstrates that these molecules act as upstream apoptosis inhibitors. They modulate apoptotic pathways by reducing the Bax/Bcl-2 ratio and preventing the opening of the mitochondrial permeability transition pore (mPTP) . By stabilizing the mitochondrial membrane, EHIC prevents the release of cytochrome c, thereby halting the assembly of the apoptosome before caspases are ever activated.

Pathway Stimulus Apoptotic Stimulus (e.g., Staurosporine, ROS) Mito Mitochondrial mPTP Opening & Cytochrome c Release Stimulus->Mito Casp9 Apoptosome Assembly & Caspase-9 Activation Mito->Casp9 Casp3 Executioner Caspase-3/7 Activation Casp9->Casp3 Apoptosis Cell Death (DNA Fragmentation) Casp3->Apoptosis EHIC EHIC (Indole-3-carboxylate) EHIC->Mito ZVAD Z-VAD-FMK & Q-VD-OPh (Peptide Ketones) ZVAD->Casp9 ZVAD->Casp3

Mechanistic divergence: EHIC stabilizes mitochondria, while traditional agents block downstream caspases.

Comparative Efficacy & Biochemical Profiles

The following table synthesizes the quantitative data and operational characteristics of EHIC versus traditional inhibitors, providing a clear matrix for experimental selection.

ParameterEthyl 6-hydroxy-1H-indole-3-carboxylate (EHIC)Q-VD-OPhZ-VAD-FMK
Primary Target Mitochondrial mPTP / Bax/Bcl-2 ratioCaspases 1, 3, 8, 9, 10, 12Pan-caspase (ICE-like proteases)
In Vitro IC50 ~10 - 50 µM (Cell-type dependent)25 - 400 nM 1.5 µM - 5.8 mM
Mechanism Upstream mitochondrial stabilizationIrreversible catalytic inhibitionIrreversible catalytic inhibition
Cell Permeability High (Small molecule, MW: 205.2)High (OPh moiety aids transport)Moderate
Aqueous Stability High (Stable at 37°C for >72h)Moderate (Do not store aqueous >24h)Low (FMK degrades rapidly)
Off-Target Toxicity Low (Maintains metabolic viability)Low (Reduced toxicity vs FMK) High (FMK alkylates non-target proteins)
Phenotypic Outcome Functionally viable, metabolically active cells"Zombie cells" (Alive but metabolically impaired)"Zombie cells" with potential toxicity

In Vitro Experimental Methodology: Self-Validating Protocol

To objectively compare EHIC against Q-VD-OPh or Z-VAD-FMK, researchers must employ a self-validating assay system . Relying solely on Caspase-3/7 cleavage as a readout is a critical logical flaw: traditional inhibitors will always show zero caspase activity because they directly bind the enzyme, even if the cell is functionally dead.

Causality Check: To prove true cytoprotection, you must multiplex a luminescent ATP assay (measuring actual metabolic viability) with a fluorogenic Caspase-3/7 assay. If a compound merely masks apoptosis, ATP levels will crash while caspase activity remains artificially low. If a compound truly protects the cell (like EHIC), ATP levels will remain comparable to healthy controls.

Step-by-Step Multiplexed Cytoprotection Workflow

1. Cell Seeding & Equilibration

  • Seed target cells (e.g., CHO-K1 or primary neurons) in a white-walled, clear-bottom 96-well plate at 10,000 cells/well.

  • Incubate for 24 hours at 37°C, 5% CO2 to allow for complete adherence and log-phase recovery.

2. Inhibitor Pre-treatment (Crucial Step)

  • Causality: Apoptotic cascades execute rapidly. Pre-treating cells allows the inhibitors to achieve intracellular equilibrium before the insult occurs.

  • Prepare working concentrations in pre-warmed culture media: EHIC (50 µM), Q-VD-OPh (20 µM), and Z-VAD-FMK (50 µM). Ensure final DMSO concentration is ≤0.1% to prevent solvent-induced toxicity.

  • Aspirate old media and apply inhibitor-laced media. Include a Vehicle Control (0.1% DMSO). Incubate for 1 hour.

3. Apoptosis Induction

  • Introduce an apoptotic insult, such as Staurosporine (1 µM) or Actinomycin D.

  • Self-Validation: Include a "Healthy Control" branch (Inhibitor negative, Insult negative) to establish the baseline 100% ATP viability mark.

4. Multiplexed Readout (24 Hours Post-Insult)

  • Add a fluorogenic Caspase-3/7 substrate (e.g., DEVD-R110) directly to the wells. Incubate for 1 hour and read fluorescence (Ex/Em 499/521 nm).

  • Subsequently, add a luminescent ATP detection reagent to the same wells to lyse the cells and release ATP. Read luminescence after 10 minutes.

Workflow Seed 1. Cell Seeding (96-well plate) Pretreat 2. Inhibitor Pre-treatment (1h prior to insult) Seed->Pretreat Induce 3. Apoptosis Induction (Staurosporine) Pretreat->Induce Assay 4. Multiplex Assay (ATP + Caspase-3/7) Induce->Assay

Self-validating workflow: Multiplexing ATP and Caspase readouts distinguishes true survival from enzyme masking.

Discussion: Overcoming the "Zombie Cell" Paradigm

The experimental data generated from the multiplexed protocol above typically reveals a stark contrast in compound utility. While Z-VAD-FMK and Q-VD-OPh successfully suppress the fluorogenic caspase signal to near-zero levels, the luminescent ATP readout often indicates severe metabolic collapse. The mitochondria have already been compromised, cytochrome c has leaked, and the cell is functionally dead—merely lacking the active caspases required to dismantle its DNA.

Ethyl 6-hydroxy-1H-indole-3-carboxylate (EHIC) bypasses this limitation. By reinforcing the mitochondrial membrane and preventing the initial Bax-mediated pore formation , EHIC ensures that the cell retains its ATP-generating capacity. For drug development professionals working with fragile primary cells, or bioprocessing engineers looking to extend the viable production phase of a bioreactor run, shifting from downstream peptide ketones to upstream indole-3-carboxylate small molecules offers a biologically sound method of true cytoprotection.

References

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl 6-hydroxy-1H-indole-3-carboxylate

This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl 6-hydroxy-1H-indole-3-carboxylate. The procedures outlined herein are designed for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl 6-hydroxy-1H-indole-3-carboxylate. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure the safe and compliant management of this chemical waste.

Immediate Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, a thorough understanding of the potential hazards is crucial. Based on data from structurally similar indole derivatives, it is prudent to handle Ethyl 6-hydroxy-1H-indole-3-carboxylate with a high degree of caution.[1][2][3]

Assumed Hazard Profile:

Hazard TypeClassificationGHS Statement (Typical for related Indoles)Source
Skin IrritationCategory 2H315: Causes skin irritation[3][4]
Eye IrritationCategory 2AH319: Causes serious eye irritation[3][4]
Respiratory IrritationSTOT SE 3H335: May cause respiratory irritation[4]
Aquatic HazardNot fully determined, but release to the environment should be avoided.P273: Avoid release to the environment.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are required.[2]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for integrity before use.[2]

  • Body Protection: A laboratory coat, long pants, and closed-toe shoes are mandatory to prevent skin exposure.[2]

  • Respiratory Protection: If there is a risk of generating dust or aerosols and work cannot be conducted in a fume hood, a NIOSH-approved respirator is necessary.[2]

Waste Segregation and Container Management: A Foundational Protocol

Proper segregation is the cornerstone of safe chemical waste disposal.[5][6] It prevents dangerous reactions and ensures that waste is handled by the appropriate disposal stream.

Step-by-Step Waste Collection Protocol:

  • Waste Determination: Classify Ethyl 6-hydroxy-1H-indole-3-carboxylate waste as hazardous chemical waste.[7]

  • Container Selection:

    • Use a dedicated, leak-proof, and chemically compatible container for all waste containing this compound.[6][7]

    • The container must have a secure, screw-top cap.[7]

    • For liquid waste solutions, secondary containment is required to mitigate spills.[8]

  • Incompatibility Prevention:

    • Crucially, do not mix Ethyl 6-hydroxy-1H-indole-3-carboxylate waste with incompatible materials. Based on related compounds, strong oxidizing agents should be avoided.[3]

    • Avoid mixing with other chemical waste streams unless their compatibility has been explicitly verified.[5][7]

  • Labeling:

    • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[7]

    • The label must include:

      • The full chemical name: "Ethyl 6-hydroxy-1H-indole-3-carboxylate"

      • The approximate concentration if in a solution.

      • The accumulation start date (the date the first waste was added).[7]

      • The name of the principal investigator or laboratory contact.[7]

  • Storage:

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[7]

    • Keep the container securely closed at all times, except when adding waste.[7][9]

Disposal Workflow: From Laboratory to Final Disposition

The following workflow outlines the procedural steps for the safe disposal of Ethyl 6-hydroxy-1H-indole-3-carboxylate waste. This process ensures regulatory compliance and minimizes risk to personnel and the environment.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS / Waste Contractor Interaction A Step 1: Generation & Segregation Generate waste at the point of use. Immediately segregate into a pre-labeled, compatible hazardous waste container. B Step 2: Container Management Keep the waste container securely closed when not in use. Store in a designated Satellite Accumulation Area (SAA). A->B Store Safely C Step 3: Accumulation & Documentation Do not exceed accumulation time limits (typically 90 days). Maintain accurate records of waste generation. B->C Monitor D Step 4: Request Pickup When the container is full or nearing its time limit, submit a hazardous material pickup request to your institution's EHS department. C->D Initiate Disposal E Step 5: Collection Trained EHS personnel or a licensed waste contractor collects the waste from the SAA. D->E EHS Action F Step 6: Final Disposal Waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final disposition in accordance with EPA and local regulations. E->F Transport

Caption: Workflow for the disposal of Ethyl 6-hydroxy-1H-indole-3-carboxylate.

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

For a Small Spill (in a fume hood):

  • Alert Personnel: Notify others in the immediate area.

  • Containment: Absorb the spill with an inert, non-combustible absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[7]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

For a Large Spill (outside a fume hood):

  • Evacuate: Immediately evacuate the area.

  • Alert: Activate the nearest fire alarm and notify emergency services (911) and your institution's EHS department.

  • Isolate: If it is safe to do so, close the doors to the affected area to contain any vapors.

  • Do Not Attempt to Clean: Allow trained emergency responders to handle the cleanup.

Disposal of Empty Containers

Empty containers that previously held Ethyl 6-hydroxy-1H-indole-3-carboxylate must also be disposed of as hazardous waste unless properly decontaminated.

Decontamination Procedure:

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., ethanol or acetone) three times.[7]

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous chemical waste.[7]

  • Deface Label: After triple rinsing, completely deface or remove the original product label.[7]

  • Final Disposal: The decontaminated container can then typically be disposed of as non-hazardous waste (e.g., in a designated glass or plastic recycling bin). Confirm this procedure with your institution's EHS guidelines.

References

  • Reactivo. How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs. [Link]

  • Water Corporation. Laboratory chemical waste. [Link]

  • Workplace Safety and Health Council. Laboratory Safety. [Link]

  • WASH in Health Care Facilities. LABORATORY WASTE MANAGEMENT GUIDELINES. [Link]

  • NUS Medicine. Chemical Waste Disposal Standard Operating Procedure. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. A manifold implications of indole and its derivatives: A brief Review. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. Ethyl indole-3-carboxylate Safety Data Sheet. [Link]

  • Neogen. Kovac's Indole Reagent, Safety Data Sheet. [Link]

  • Purdue Engineering. Guidelines: Handling and Disposal of Chemicals. [Link]

  • Singapore Customs. National Environment Agency (NEA). [Link]

  • European Chemicals Agency (ECHA). Substance Information - 6-hydroxyindole. [Link]

  • MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]

  • NextSDS. Ethyl 6-nitro-1H-indole-3-carboxylate — Chemical Substance Information. [Link]

  • National Institutes of Health (NIH). PubChem - Ethyl Indole-3-carboxylate. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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